molecular formula C19H21NO4 B15556553 Orientalinone

Orientalinone

Cat. No.: B15556553
M. Wt: 327.4 g/mol
InChI Key: RICRDZJWIPYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orientalinone is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

11-hydroxy-2',10-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C19H21NO4/c1-20-7-5-11-8-14(23-2)18(22)17-16(11)12(20)9-19(17)6-4-13(21)15(10-19)24-3/h4,6,8,10,12,22H,5,7,9H2,1-3H3

InChI Key

RICRDZJWIPYDGM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation of Orientalinone from Natural Sources: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Orientalinone vs. Orientin

It is crucial to distinguish between this compound and orientin, as their structural differences dictate entirely different isolation strategies.

  • This compound is a complex spiro-alkaloid with a molecular formula of C₁₉H₂₁NO₄. Its defining feature is the nitrogen-containing spirocyclic core. Alkaloids are typically basic compounds and are often extracted from plant material using acid-base manipulation.

  • Orientin is a flavonoid C-glycoside (luteolin-8-C-glucoside) with the molecular formula C₂₁H₂₀O₁₁. Flavonoids are polyphenolic compounds and are generally extracted using polar solvents.[1][2][3]

This guide will focus exclusively on a proposed methodology for the isolation of the alkaloid, this compound.

Hypothetical Natural Source

The genus Trollius, commonly known as globeflowers, is known to produce a variety of bioactive compounds, including flavonoids and alkaloids.[4][5] While this compound has not been explicitly reported from this genus, the presence of other alkaloids makes Trollius chinensis a plausible candidate for its hypothetical isolation. For the purposes of this guide, we will assume the dried and powdered flowers of Trollius chinensis as the starting material.

Proposed Experimental Protocol for this compound Isolation

The following protocol is a hypothetical workflow designed for the efficient extraction and purification of this compound.

Stage 1: Extraction of Total Alkaloids

This stage aims to selectively extract the basic alkaloidal fraction from the plant material.

  • Maceration and Acidic Extraction:

    • The dried and powdered plant material (1 kg) is macerated with 10% acetic acid in methanol (B129727) (5 L) for 24 hours at room temperature with occasional stirring.

    • The mixture is then filtered, and the plant residue is re-extracted twice more with the same solvent system.

    • The combined filtrates are concentrated under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Partitioning:

    • The crude methanolic extract is dissolved in 1 M hydrochloric acid (HCl) (2 L) and filtered to remove any insoluble material.

    • The acidic aqueous solution is then washed with dichloromethane (B109758) (3 x 1 L) to remove neutral and acidic compounds, such as fats, waxes, and phenolic compounds. The aqueous layer containing the protonated alkaloids is retained.

    • The pH of the aqueous layer is adjusted to 9-10 with concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • The basified aqueous solution is then extracted with dichloromethane (5 x 1 L).

    • The combined dichloromethane fractions are washed with distilled water until neutral, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloidal extract.

Stage 2: Chromatographic Purification

This stage involves a multi-step chromatographic process to isolate this compound from the crude alkaloidal mixture.

  • Column Chromatography on Silica (B1680970) Gel:

    • The crude alkaloidal extract is adsorbed onto silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with a mixture of dichloromethane and methanol (e.g., 100:0 to 90:10).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Fractions showing a similar profile to what is expected for this compound are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The semi-purified fraction from the silica gel column is subjected to preparative HPLC for final purification.

    • A C18 reversed-phase column is used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) if necessary to improve peak shape.

    • The elution is monitored by a UV detector at a wavelength determined by the UV spectrum of this compound.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Stage 3: Structural Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): For detailed structural elucidation.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative parameters for the proposed isolation protocol.

ParameterValue/RangeStage
Starting Plant Material1 kg (dried, powdered flowers)Extraction
Extraction Solvent10% Acetic Acid in MethanolExtraction
Solid-to-Solvent Ratio1:5 (w/v)Extraction
pH for Acidic Extraction2-3Extraction
pH for Basification9-10Extraction
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)Purification
Column Chromatography EluentDichloromethane:Methanol GradientPurification
Prep-HPLC Stationary PhaseC18 Reversed-PhasePurification
Prep-HPLC Mobile PhaseAcetonitrile:Water GradientPurification
Hypothetical Yield5-20 mgFinal Product

Visualized Workflows

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction Stage cluster_purification Purification Stage plant_material Dried Plant Material (Trollius chinensis) maceration Maceration with Acidified Methanol plant_material->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration filtration1->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloidal Extract acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection TLC-Monitored Fraction Collection column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Hypothetical workflow for the isolation of this compound.

Acid-Base Partitioning Logic

G crude_extract Crude Methanolic Extract in 1M HCl wash_dcm Wash with Dichloromethane crude_extract->wash_dcm aqueous_layer1 Aqueous Layer (Protonated Alkaloids) wash_dcm->aqueous_layer1 dcm_layer1 Dichloromethane Layer (Neutral/Acidic Impurities) - Discard wash_dcm->dcm_layer1 basify Basify with NH4OH (pH 9-10) aqueous_layer1->basify extract_dcm Extract with Dichloromethane basify->extract_dcm aqueous_layer2 Aqueous Layer - Discard extract_dcm->aqueous_layer2 dcm_layer2 Dichloromethane Layer (Free Alkaloids) extract_dcm->dcm_layer2 dry_concentrate Dry and Concentrate dcm_layer2->dry_concentrate crude_alkaloids Crude Alkaloidal Extract dry_concentrate->crude_alkaloids

Caption: Logic of the acid-base partitioning for alkaloid enrichment.

References

Orientalinone: A Deep Dive into its Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic analysis of Orientalinone, a key morphinandienone alkaloid. This document details the methodologies employed in its isolation and characterization, presenting a thorough analysis of its spectroscopic data to serve as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the chemical formula C₁₉H₂₁NO₄, is a naturally occurring alkaloid isolated from plants of the Papaver genus, notably Papaver orientale. As a morphinandienone alkaloid, it holds significant interest due to its biosynthetic relationship with other important alkaloids, serving as a key intermediate in the biogenesis of compounds like isothebaine. Understanding its precise chemical structure and spectroscopic properties is fundamental for its identification, synthesis, and the exploration of its potential pharmacological activities.

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques and chemical synthesis.

IUPAC Name: 11-hydroxy-2,10-dimethoxy-5-methyl-5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-trien-2,4'-cyclohexa-2,5-dien-1'-one

Molecular Formula: C₁₉H₂₁NO₄

Molecular Weight: 327.37 g/mol

The core structure features a complex tetracyclic system characteristic of morphinandienone alkaloids. Key functional groups include a hydroxyl group, two methoxy (B1213986) groups, an N-methyl group, and a dienone system, which are crucial for its chemical reactivity and spectroscopic signature.

Spectroscopic Analysis

The structural characterization of this compound is heavily reliant on a suite of spectroscopic methods. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data:

Early studies by Battersby and Brown (1966) on (-)-Orientalinone isolated from Papaver orientale provided the first insights into its proton NMR spectrum. The data revealed the presence of key functional groups.

Proton Chemical Shift (τ, ppm) Inferred Assignment
O-CH₃6.22Methoxy group protons
O-CH₃6.46Methoxy group protons
N-CH₃7.65N-methyl group protons
Ar-H3.52 (s)Aromatic proton
=C-H4.36 (s)Olefinic proton in the dienone system
Data adapted from Battersby & Brown, 1966. Note: The original data was presented in τ (tau) scale, which has been converted for clarity. The original publication should be consulted for precise experimental conditions.

¹³C NMR Spectroscopic Data:

A complete and unambiguously assigned ¹³C NMR spectrum for this compound is not available in the primary search results. This represents a significant data gap in the publicly accessible literature, highlighting an opportunity for further research to fully characterize this important alkaloid.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. Based on the known structure of this compound, the following characteristic absorption bands are expected:

Functional Group Expected Absorption Range (cm⁻¹)
O-H (hydroxyl)3500 - 3200 (broad)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=O (conjugated ketone)1685 - 1665
C=C (alkene)1650 - 1600
C-O (methoxy, hydroxyl)1260 - 1000
C-N (amine)1340 - 1020

Note: This table represents expected ranges for the functional groups present in this compound. A specific experimental IR spectrum is needed for precise peak assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems like the dienone moiety in this compound. The exact absorption maxima (λmax) are dependent on the solvent used. While specific UV-Vis data for this compound is not detailed in the available search results, conjugated dienones typically exhibit strong absorption in the UV region.

Experimental Protocols

A detailed, step-by-step protocol for the isolation and purification of this compound specifically is not fully outlined in the available literature. However, general methods for the extraction of alkaloids from Papaver species can be adapted.

General Protocol for Alkaloid Extraction from Papaver orientale

  • Plant Material Collection and Preparation: Fresh or dried aerial parts of Papaver orientale are collected and finely ground.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, often under reflux to enhance extraction efficiency. The extraction is repeated multiple times to ensure complete recovery of the alkaloids.

  • Acid-Base Extraction: The crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

  • Liberation of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Solvent Extraction of Alkaloids: The basified aqueous solution is then extracted multiple times with an organic solvent such as chloroform (B151607) or a chloroform/isopropanol mixture.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated. The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of individual alkaloids. Column chromatography using silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be employed to isolate pure this compound.

Visualizing Key Processes

To better understand the context of this compound's structure and study, the following diagrams illustrate the general workflow for its structure elucidation and its position within a key biosynthetic pathway.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis & Structure Confirmation plant_material Papaver orientale Plant Material extraction Solvent Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Chromatographic Separation (CC, TLC, HPLC) acid_base->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis structure Structure Elucidation nmr->structure ms->structure ir->structure uv_vis->structure

Caption: Workflow for the isolation and structure elucidation of this compound.

biosynthetic_pathway orientaline Orientaline This compound This compound orientaline->this compound Oxidative Coupling orientalinol Orientalinol This compound->orientalinol Reduction isothebaine Isothebaine orientalinol->isothebaine Dienol-Benzene Rearrangement

Caption: Simplified biosynthetic pathway showing this compound as a key intermediate.

Conclusion

This compound stands as a pivotal molecule in the landscape of alkaloid chemistry. While its fundamental structure has been established, this guide highlights a clear need for a more comprehensive public repository of its spectroscopic data, particularly a fully assigned ¹³C NMR spectrum. Detailed and reproducible experimental protocols for its isolation are also an area ripe for further documentation. For researchers in drug discovery and development, a thorough understanding of this compound's chemistry and biosynthetic context is invaluable for the synthesis of novel derivatives and the exploration of new therapeutic avenues.

Physical and chemical properties of Orientalinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientalinone is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Papaver genus, notably Papaver orientale (the oriental poppy).[1][2] As a member of the spirobenzylisoquinoline class of alkaloids, this compound possesses a complex chemical architecture that has intrigued synthetic chemists and pharmacologists alike. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information regarding its biological activities and relevant experimental considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

Comprehensive experimental data on the physical properties of this compound, such as its melting point, boiling point, and solubility, are not extensively documented in readily available scientific literature. However, key computed chemical properties provide valuable insights into its molecular characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₄PubChem[2]
Molecular Weight 327.4 g/mol PubChem[2]
IUPAC Name 11-hydroxy-2',10-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-onePubChem[2]
CAS Number 1110709-85-7 ((+/-)-orientalinone)ChemSrc
Topological Polar Surface Area (TPSA) 59 ŲPubChem[2]
XLogP3 2.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the spirocyclic nature and the presence of multiple chiral centers. Key signals would include those for the aromatic protons, methoxy (B1213986) groups, the N-methyl group, and the aliphatic protons of the piperidine (B6355638) and cyclohexadienone rings. The chemical shifts and coupling constants of these protons would be crucial for confirming the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the cyclohexadienone ring, the aromatic carbons, the spiro carbon, the carbons of the methoxy and N-methyl groups, and the aliphatic carbons of the fused ring system.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

  • A strong absorption band for the C=O (ketone) stretching vibration of the cyclohexadienone ring.

  • Bands corresponding to C=C stretching vibrations of the aromatic and dienone systems.

  • C-O stretching vibrations for the methoxy and hydroxyl groups.

  • C-H stretching vibrations for the aromatic, aliphatic, and methyl groups.

2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the exact mass of this compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (327.1471 for the exact mass). Fragmentation analysis could provide valuable information about the connectivity of the different structural motifs within the molecule.

Biological Activity and Signaling Pathways

Specific biological activities and the mechanism of action for this compound are not well-documented in the scientific literature. Often, searches for the biological properties of "this compound" inadvertently yield results for a different flavonoid compound named "Orientin." It is crucial for researchers to distinguish between these two distinct natural products.

While direct evidence for this compound's activity is scarce, isoquinoline alkaloids as a class are known to exhibit a wide range of pharmacological effects. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Logical Workflow for Investigating Biological Activity

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 In vivo Validation A Compound Isolation/Synthesis B Purity and Structural Confirmation A->B Characterization C In vitro Cytotoxicity Assays (e.g., MTT, XTT) B->C Bioactivity Screening D Broad Panel Kinase Screening C->D If Active E Receptor Binding Assays C->E If Active F Affinity Chromatography-Mass Spectrometry C->F If Active G Western Blot for Key Signaling Proteins D->G Validate Target Engagement E->G Validate Target Engagement F->G Validate Target Engagement H Reporter Gene Assays (e.g., NF-κB, AP-1) G->H Elucidate Pathway I Phospho-protein Arrays H->I Elucidate Pathway J Animal Model of Disease I->J Test in a Biological System K Pharmacokinetic and Pharmacodynamic Studies J->K Preclinical Evaluation L Toxicity Assessment K->L Preclinical Evaluation

Caption: A logical workflow for the biological evaluation of this compound.

Experimental Protocols

4.1. Isolation from Natural Sources

This compound is an alkaloid found in Papaver orientale. A general procedure for the extraction and isolation of alkaloids from plant material would involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., aerial parts or roots of P. orientale) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often under reflux.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified (e.g., with HCl), and the aqueous layer containing the protonated alkaloids is washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The aqueous layer is then basified (e.g., with NH₄OH), and the free alkaloids are extracted back into an organic solvent.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina) and preparative thin-layer chromatography (TLC), to isolate the individual alkaloids, including this compound.

Workflow for Natural Product Isolation

G A Dried Plant Material (Papaver orientale) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography E->F G Semi-pure Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I

Caption: A generalized workflow for the isolation of this compound.

4.2. Chemical Synthesis

The total synthesis of spirobenzylisoquinoline alkaloids like this compound is a complex undertaking due to the presence of the spirocyclic core and multiple stereocenters. While a specific, published total synthesis of this compound was not identified in the preliminary searches, synthetic strategies for related compounds often involve key steps such as:

  • Pictet-Spengler or Bischler-Napieralski reactions: To construct the isoquinoline core.

  • Oxidative phenolic coupling: To form the spirocyclic system.

  • Stereoselective reductions and functional group manipulations: To install the correct stereochemistry.

Conclusion and Future Directions

This compound remains a natural product with underexplored potential. While its basic chemical identity is established, a significant gap exists in the experimental characterization of its physical, spectroscopic, and biological properties. Future research should focus on the following areas:

  • Isolation and full spectroscopic characterization: A definitive set of experimental data (melting point, solubility, NMR, IR, MS) is needed.

  • Total synthesis: An efficient and stereoselective total synthesis would provide access to larger quantities of the material for biological studies and allow for the creation of analogues.

  • Biological evaluation: A systematic investigation of the biological activities of this compound is warranted to identify potential therapeutic applications. This should include screening against a diverse range of biological targets and elucidation of its mechanism of action.

This technical guide serves as a starting point for researchers interested in this compound, highlighting the current state of knowledge and outlining key areas for future investigation. The complex structure and its presence in a medicinally important plant genus suggest that this compound may possess interesting and valuable biological properties waiting to be discovered.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of the Flavonoid Glycoside Orientin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the natural flavonoid, Orientin. Initially, this report was intended to focus on "Orientalinone"; however, a thorough review of the scientific literature revealed a lack of available data for a compound with that specific name. Therefore, this guide has been adapted to feature Orientin, a structurally related and well-researched flavonoid glycoside, to serve as a representative model for the in-depth technical analysis of the cytotoxicity of a natural product. This guide is intended for researchers, scientists, and drug development professionals.

Orientin, a luteolin-8-C-glucoside, is a flavonoid compound found in various medicinal plants and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document details the experimental protocols for assessing its cytotoxic effects, presents quantitative data from various studies, and explores the molecular signaling pathways implicated in its mode of action.

Data Presentation: Cytotoxicity of Orientin

The cytotoxic potential of Orientin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Assay MethodReference
MDA-MB-231Breast Cancer28.9CCK-8[3]
A549Lung Cancer21.2CCK-8[3]
HCT-116Colorectal Cancer59.1CCK-8[3]
HeLaCervical Cancer>178.42 (>80 µg/mL)Not Specified
U87 MGGlioblastoma68.94 (30.91 µg/mL)Not Specified
T24Bladder CarcinomaNot specified, but showed inhibitionMTT
HT29Colorectal CarcinomaNot specified, but showed inhibitionNot Specified
NIH-3T3Normal Fibroblast>100CCK-8

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of natural compounds like Orientin: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound (Orientin) dissolved in an appropriate solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to 70-80% confluency.

    • Harvest the cells and perform a cell count to determine cell viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Orientin in culture medium. The final concentration of the solvent should not exceed a non-toxic level (typically <0.5% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Orientin.

    • Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620 or 690 nm can be used to subtract background absorbance.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used for determining cell density based on the measurement of cellular protein content. It is a reliable and reproducible method for cytotoxicity screening.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM)

  • Complete cell culture medium

  • Test compound (Orientin)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove the TCA and unbound components.

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

Signaling Pathways and Molecular Mechanisms

Orientin has been shown to exert its cytotoxic and antiproliferative effects through the modulation of several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

Experimental Workflow for Cytotoxicity Screening

The general workflow for in vitro cytotoxicity screening of a natural compound like Orientin involves a series of sequential steps from initial compound preparation to data analysis.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis a Compound Preparation (Orientin Stock Solution) d Compound Treatment (Serial Dilutions of Orientin) a->d b Cell Culture (Cancer Cell Line Propagation) c Cell Seeding (96-well plates) b->c c->d e Incubation (24, 48, or 72 hours) d->e f Cytotoxicity Assay (e.g., MTT or SRB) e->f g Absorbance Measurement (Microplate Reader) f->g h Data Processing (% Viability vs. Concentration) g->h i IC50 Determination h->i

Caption: Experimental workflow for in vitro cytotoxicity screening.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Orientin has been shown to inhibit the NF-κB signaling pathway in various cancer cells, including T24 human bladder carcinoma cells and hepatocellular carcinoma cells. This inhibition is a key mechanism contributing to its anticancer effects.

G cluster_0 NF-κB Signaling Pathway Orientin Orientin IKK IKK Complex Orientin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression (Proliferation, Anti-apoptosis) NFkB->Gene Activates Transcription Apoptosis Apoptosis Gene->Apoptosis Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Orientin.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is often aberrantly reactivated in various cancers, where it contributes to tumor growth and the maintenance of cancer stem cells. Studies have demonstrated that Orientin can inhibit the Hedgehog signaling pathway in T24 human bladder carcinoma cells, leading to decreased cell proliferation and increased apoptosis.

G cluster_0 Hedgehog Signaling Pathway Orientin Orientin Hh_ligand Hedgehog Ligand (e.g., Shh) Orientin->Hh_ligand Inhibits (indirectly) PTCH1 Patched1 (PTCH1) Receptor Hh_ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Transcription Factor) SUFU->GLI Inhibits (promotes degradation) Nucleus Nucleus GLI->Nucleus Translocates to Target_Genes Target Gene Expression (Cell Cycle, Proliferation) GLI->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Promotes

Caption: Inhibition of the Hedgehog signaling pathway by Orientin.

This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of the natural flavonoid Orientin. The presented data indicate that Orientin exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. The detailed experimental protocols for the MTT and SRB assays offer standardized methods for assessing cell viability. Furthermore, the elucidation of its inhibitory effects on the NF-κB and Hedgehog signaling pathways provides valuable insights into its potential mechanisms of anticancer action. This information serves as a crucial foundation for further preclinical and clinical development of Orientin and other similar natural compounds as potential therapeutic agents.

References

Orientalinone: An Examination of a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Extensive literature searches for "Orientalinone" did not yield significant scientific data. However, these searches consistently retrieved comprehensive research on a closely related and similarly named flavonoid, Orientin . It is plausible that "this compound" is a rare compound, a novel derivative, or a possible misspelling of Orientin. This technical guide will proceed by summarizing the robust anti-inflammatory data available for Orientin, a compound with significant therapeutic potential that aligns with the presumed interest in this compound.

Introduction to Orientin

Orientin is a C-glycosyl flavonoid, a natural bioactive compound found in various medicinal and dietary plants such as Ocimum sanctum (holy basil), passionflower, and bamboo leaves.[1][2] It has garnered considerable attention for its wide range of pharmacological activities, including antioxidant, anti-aging, neuroprotective, and notably, potent anti-inflammatory properties.[1][3] This document provides an in-depth overview of the anti-inflammatory potential of Orientin, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental methodologies.

Mechanisms of Anti-inflammatory Action

Orientin exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the activation of the Nrf2 antioxidant pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In response to inflammatory stimuli like Lipopolysaccharide (LPS), a component of the bacterial cell wall, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the NF-κB p65 subunit to translocate into the nucleus, where it triggers the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Orientin has been shown to effectively suppress this pathway. It blocks the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This inhibitory action leads to a significant reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK), are crucial in mediating inflammatory responses. Orientin has been demonstrated to attenuate the activation of p38 MAPK and JNK. By inhibiting these kinases, Orientin further disrupts the signaling cascade that leads to the production of inflammatory mediators.

Activation of the Nrf2/HO-1 Axis

In addition to its inhibitory effects, Orientin also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, Orientin enhances the cellular antioxidant defense system, which helps to mitigate the oxidative stress that often accompanies inflammation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Orientin has been quantified in several in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Orientin

Cell LineStimulantOrientin ConcentrationInhibited Mediator% Inhibition / EffectReference
RAW 264.7 MacrophagesLPS (1 µg/mL)20, 40, 80 µMNitric Oxide (NO)Significant, dose-dependent reduction
RAW 264.7 MacrophagesLPS (1 µg/mL)20, 40, 80 µMProstaglandin E2 (PGE2)Significant, dose-dependent reduction
RAW 264.7 MacrophagesLPS (1 µg/mL)20, 40, 80 µMTNF-αSignificant, dose-dependent reduction
RAW 264.7 MacrophagesLPS (1 µg/mL)20, 40, 80 µMIL-6Significant, dose-dependent reduction
RAW 264.7 MacrophagesLPS (1 µg/mL)20, 40, 80 µMIL-1βSignificant, dose-dependent reduction
BV-2 MicrogliaLPSNot specifiedNitric Oxide (NO)Significant inhibition
BV-2 MicrogliaLPSNot specifiedTNF-αSignificant inhibition
HepG2 & Huh7 Cells-50, 100 µMPhosphorylated p65 (p-p65)Significant reduction

Table 2: In Vivo Anti-inflammatory Effects of Orientin

Animal ModelConditionOrientin DosageKey FindingsReference
MiceDestabilized Medial Meniscus (DMM) Surgery-induced OsteoarthritisNot specifiedAbrogated cartilage degradation by downregulating NF-κB activation.
MiceRotenone-induced Parkinson's Disease model10 and 20 mg/kgDose-dependently attenuated increases in inflammatory markers (IL-1β, IL-6, TNF-α).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the anti-inflammatory properties of Orientin.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages and BV-2 microglial cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of Orientin for a specified period (e.g., 1 to 6 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 30 minutes to 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Method: The Griess assay is used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure: A volume of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure: Commercially available ELISA kits are used to quantify the concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants according to the manufacturer's instructions.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p65, IκBα, iNOS, COX-2).

  • Procedure:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with specific primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis of NF-κB Nuclear Translocation
  • Method: Immunofluorescence staining.

  • Procedure:

    • Cells are grown on coverslips, treated as described, and then fixed and permeabilized.

    • Cells are incubated with an antibody specific for the NF-κB p65 subunit.

    • A fluorescently labeled secondary antibody is then applied.

    • The nuclei are counterstained with a fluorescent dye like DAPI.

    • The subcellular localization of p65 is visualized using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Orientin and a typical experimental workflow for its evaluation.

Orientin_NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates p_IkBa_p65 p-IκBα-p65/p50 p65_p50 p65/p50 (Active) p_IkBa_p65->p65_p50 Releases Proteasome Proteasomal Degradation p_IkBa_p65->Proteasome Ubiquitination Nucleus Nucleus Proteasome->p_IkBa_p65 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Orientin Orientin Orientin->IKK Inhibits Orientin->p65_p50 Inhibits Translocation

Caption: Orientin's inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Orientin cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant lyse_cells Lyse Cells stimulation->lyse_cells griess Griess Assay (NO levels) collect_supernatant->griess elisa ELISA (Cytokine levels) collect_supernatant->elisa western Western Blot (Protein Expression) lyse_cells->western end End griess->end elisa->end western->end

Caption: A typical in vitro experimental workflow to assess Orientin.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of Orientin. Its ability to modulate critical inflammatory pathways, particularly the NF-κB and MAPK pathways, makes it a promising candidate for the development of novel therapeutics for inflammatory diseases. While the data for "this compound" is not available, the comprehensive research on Orientin provides a solid foundation for further investigation into this class of flavonoids.

Future research should focus on elucidating the detailed structure-activity relationships of Orientin and its derivatives, including potential compounds like this compound. Further in vivo studies in various inflammatory disease models are necessary to establish its therapeutic efficacy and safety profile. Additionally, exploring advanced drug delivery systems could help overcome potential bioavailability challenges and enhance its therapeutic potential in clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Orientalinone in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientalinone is a bioactive alkaloid found in certain plant species, attracting interest within the pharmaceutical and natural product research sectors for its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of complex mixtures like plant extracts, offering high resolution, sensitivity, and reproducibility.

This document provides a detailed application note and a comprehensive set of protocols for the quantification of this compound in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As a specific validated method for this compound is not widely available in published literature, the following protocols are based on established methods for the analysis of similar alkaloids from plant matrices and serve as a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes an efficient method for extracting this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • 0.5% (v/v) Hydrochloric acid (HCl) in Methanol

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.5% HCl in methanol. The acidic methanol facilitates the extraction of alkaloids, which are typically basic compounds.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. This aids in cell wall disruption and enhances extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean 50 mL flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure exhaustive extraction.

  • Combine all the supernatants.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Prior to HPLC analysis, filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method for this compound Quantification

This section details the recommended starting parameters for the HPLC analysis. Method optimization and validation are essential for achieving accurate and reliable quantitative results.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Initial recommendation: 280 nm. This is a common wavelength for alkaloids with aromatic rings. It is highly recommended to determine the λmax of a pure this compound standard using a UV-Vis spectrophotometer and adjust the detection wavelength accordingly for optimal sensitivity.
Method Validation Protocol

A full validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank plant matrix, the matrix spiked with this compound, and the plant extract sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against a series of known concentrations of a certified this compound reference standard.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of this compound standard is spiked into a blank plant matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Regression Equation y = mx + c
Correlation Coefficient (r²)

Table 2: Accuracy (Recovery) of the Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low
Medium
High
Mean Recovery (%)

Table 3: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low
Medium
High

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the quantification of this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification plant_material Dried Plant Material extraction Solvent Extraction (Acidified Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for this compound quantification.

method_validation_flow start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy specificity->accuracy linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validated_method Validated Method lod_loq->validated_method robustness->validated_method

Caption: HPLC method validation workflow.

Orientalinone and its Analogs: Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction:

Orientalinone and its related flavonoid compounds, such as orientin (B1677486), isoorientin, and the diterpenoid oridonin, have garnered significant interest in oncological research for their potent anticancer activities. These natural compounds have been shown to impede the proliferation of various cancer cell lines through the modulation of key cellular processes including cell cycle progression and apoptosis. This document provides a detailed overview of the mechanism of action of these compounds, summarizes key quantitative data, and offers protocols for relevant in vitro assays.

Data Summary

The cytotoxic and antiproliferative effects of orientin and its analogs have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

CompoundCell LineCancer TypeIC50 ValueCitation
OrientinA549Lung Cancer21.2 µM[1]
OrientinMDA-MB-231Breast Cancer28.9 µM[1]
OrientinHCT-116Colon Cancer59.1 µM[1]
OrientinHT29Colorectal CarcinomaNot specified, effective at 6.25 µM and 12.5 µM[2][3]
OrientinT24Bladder CarcinomaEffective at 100 µM
OridoninHGC-27Gastric CancerEffective at 10, 15, and 20 µM
Oridonin4T1Breast CancerNot specified, demonstrates inhibition
IsoorientinPancreatic Cancer CellsPancreatic CancerNot specified, demonstrates inhibition

Mechanism of Action: Signaling Pathways

This compound and its analogs exert their anticancer effects by modulating multiple signaling pathways.

Induction of Apoptosis

These compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through the intrinsic, mitochondria-mediated pathway.

  • Key Events:

    • Upregulation of pro-apoptotic proteins such as Bax and cleaved-caspase 3.

    • Downregulation of the anti-apoptotic protein Bcl-2.

    • Activation of caspase-3, a key executioner caspase.

    • Increased expression of Apaf-1 and cytochrome c.

orientin This compound Analogs (Orientin, Oridonin) bcl2 Bcl-2 orientin->bcl2 Inhibits bax Bax orientin->bax Activates mito Mitochondria bcl2->mito bax->mito cytoC Cytochrome c mito->cytoC apaf1 Apaf-1 cytoC->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 1: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

A significant mechanism of action is the arrest of the cell cycle, primarily at the G0/G1 phase, preventing cancer cell proliferation.

  • Key Molecular Changes:

    • Downregulation of cyclin D1, CDK4, cyclin E1, and CDK2.

    • Upregulation of the cell cycle inhibitor p21.

    • Decreased phosphorylation of the Retinoblastoma (Rb) protein.

orientin This compound Analogs (Orientin) p21 p21 orientin->p21 cyclinD_CDK4 Cyclin D / CDK4 orientin->cyclinD_CDK4 cyclinE_CDK2 Cyclin E / CDK2 orientin->cyclinE_CDK2 p21->cyclinD_CDK4 p21->cyclinE_CDK2 Rb Rb cyclinD_CDK4->Rb cyclinE_CDK2->Rb pRb p-Rb Rb->pRb E2F E2F pRb->E2F G1_S G1 to S Phase Progression E2F->G1_S

Fig. 2: G0/G1 cell cycle arrest by this compound analogs.
Inhibition of Pro-inflammatory and Metastatic Pathways

This compound and its analogs also impact pathways involved in inflammation, invasion, and metastasis.

  • NF-κB and Hedgehog Signaling: Orientin has been shown to inhibit the proliferation of T24 human bladder carcinoma cells by suppressing the NF-κB and Hedgehog signaling pathways.

  • COX-2 Regulation: In A549 lung cancer cells, orientin regulates COX-2 expression.

  • Invasion and Metastasis: Orientin inhibits the migration and invasion of MCF-7 breast cancer cells by suppressing MMP-9 and IL-8 expression via the PKCα/ERK/AP-1/STAT3 signaling pathways. Isoorientin has been shown to decrease the invasiveness of pancreatic cancer cells.

  • Notch Signaling: Oridonin can inhibit the growth and metastasis of breast cancer by blocking the Notch signaling pathway.

  • AMPK Signaling: Isoorientin induces apoptosis and decreases invasiveness in pancreatic cancer cells by activating the AMPK signaling pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to study the effects of this compound and its analogs. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound analog stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound analog for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

cluster_0 Experimental Workflow cell_seeding Seed Cells (96-well plate) treatment Treat with This compound Analog cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Fig. 3: General workflow for an MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound analog

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the this compound analog for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound analog

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with the this compound analog as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the this compound analog.

  • Materials:

    • Treated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity and normalize to a loading control like β-actin.

This compound and its analogs represent a promising class of natural compounds for cancer therapy. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The protocols outlined above provide a foundation for researchers to explore the anticancer effects of these compounds in various cancer models.

References

Orientalinone as an Enzyme Inhibitor: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the kinetic studies on Orientalinone as an enzyme inhibitor. It includes quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways.

This compound, a flavonoid compound, has garnered interest for its potential as an inhibitor of various enzymes implicated in a range of physiological and pathological processes. Understanding the kinetics of this inhibition is crucial for evaluating its therapeutic potential and mechanism of action. This document summarizes the available data on this compound's inhibitory effects on key enzymes and provides standardized protocols for its investigation.

Quantitative Data on Enzyme Inhibition by this compound

The inhibitory potency of this compound has been evaluated against several enzymes. The following tables summarize the key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the type of inhibition.

Table 1: Inhibitory Activity of this compound against Mushroom Tyrosinase

ParameterValueReference
IC50 24.8 µM[1]
Ki Data not available
Type of Inhibition Data not available

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. Data on the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is not currently available in the reviewed literature.

Table 2: Inhibitory Activity of this compound against Xanthine (B1682287) Oxidase

ParameterValue
IC50 Data not available
Ki Data not available
Type of Inhibition Data not available

To date, specific studies detailing the inhibitory effects of this compound on xanthine oxidase are not available in the public domain.

Table 3: Inhibitory Activity of this compound against Acetylcholinesterase

ParameterValue
IC50 Data not available
Ki Data not available
Type of Inhibition Data not available

Currently, there is no published data on the inhibitory activity of this compound against acetylcholinesterase.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. The following are standardized protocols for the key experiments cited.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[2]

Objective: To determine the IC50 value of this compound for mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of tyrosinase solution.

    • For the control, add 20 µL of phosphate buffer instead of the inhibitor solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Xanthine Oxidase Inhibition Assay

This protocol is a generalized method for assessing xanthine oxidase inhibition.[3][4]

Objective: To determine the IC50 value of this compound for xanthine oxidase.

Materials:

  • Xanthine Oxidase (e.g., from bovine milk)

  • Xanthine

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of xanthine oxidase solution.

    • For the control, use phosphate buffer in place of the inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.

    • Start the reaction by adding 150 µL of xanthine solution to each well.

    • Measure the increase in absorbance at 295 nm (due to uric acid formation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method for measuring acetylcholinesterase activity.[5][6]

Objective: To determine the IC50 value of this compound for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of this compound solution at various concentrations.

    • Add 10 µL of AChE solution to each well and incubate at a controlled temperature (e.g., 25°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Determine the reaction rates and calculate the percentage of inhibition to find the IC50 value, as previously described.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context and implications of enzyme inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock plate 96-Well Plate (Incubation) This compound->plate enzyme Enzyme Solution enzyme->plate substrate Substrate Solution substrate->plate buffer Buffer buffer->plate reader Microplate Reader (Data Acquisition) plate->reader kinetics Calculate Reaction Rates reader->kinetics inhibition % Inhibition kinetics->inhibition ic50 Determine IC50 inhibition->ic50

Experimental workflow for enzyme inhibition assays.

Tyrosinase and Melanogenesis Signaling

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. Its inhibition can affect the melanogenesis pathway, which is regulated by various signaling cascades.

melanogenesis_pathway cluster_upstream Upstream Signaling cluster_melanin Melanin Synthesis UV UV Radiation MC1R MC1R UV->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Transcription L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Inhibition

Simplified melanogenesis signaling pathway showing the point of inhibition by this compound.

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a key enzyme in the metabolic pathway that breaks down purines, ultimately leading to the production of uric acid. Inhibition of this enzyme is a therapeutic strategy for conditions like gout, which is caused by hyperuricemia.

purine_metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO Xanthine Oxidase This compound This compound This compound->XO Inhibition

Purine metabolism pathway and the role of Xanthine Oxidase.

Acetylcholinesterase and Cholinergic Neurotransmission

Acetylcholinesterase plays a critical role in terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibitors of this enzyme are used to treat conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease.

cholinergic_synapse cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binding Choline Choline ACh->Choline Hydrolysis Acetate Acetate AChR->Postsynaptic Signal Transmission AChE Acetylcholinesterase (AChE) This compound This compound This compound->AChE Inhibition

Role of Acetylcholinesterase in a cholinergic synapse.

Future Directions

The currently available data on this compound as an enzyme inhibitor is limited. Further research is warranted to:

  • Determine the Ki and the specific type of inhibition for tyrosinase.

  • Investigate the inhibitory potential of this compound against xanthine oxidase and acetylcholinesterase, including the determination of IC50, Ki, and the mode of inhibition.

  • Elucidate the downstream cellular effects of this compound's enzyme-inhibitory activity to better understand its potential therapeutic applications.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

These investigations will provide a more comprehensive understanding of this compound's bioactivity and its promise as a lead compound for drug development.

References

Application Notes and Protocols for Orientalinone Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

A LACK OF PUBLISHED DATA ON ORIENTALINONE FORMULATIONS CURRENTLY PRECLUDES THE PROVISION OF SPECIFIC EXPERIMENTAL DATA AND PROTOCOLS.

Extensive literature searches for "this compound," a hasubanan (B79425) alkaloid, did not yield any published studies detailing its formulation for improved bioavailability, pharmacokinetic data, or specific, validated experimental protocols. The physicochemical data available from PubChem (Molecular Formula: C₁₉H₂₁NO₄, Molecular Weight: 327.4 g/mol , XLogP3-AA: 2.4) suggests it is a moderately lipophilic compound, which may indicate poor aqueous solubility and, consequently, potential challenges in achieving adequate oral bioavailability.

The information provided herein is based on established principles of formulation development for poorly soluble drugs and a hypothesized mechanism of action based on limited preliminary findings. The protocols and pathways described are intended to serve as a general guide for researchers and will require specific adaptation and validation for this compound as more data becomes available.

Hypothetical Signaling Pathway of this compound in Osteosarcoma Cells

Limited preliminary information suggests that this compound may exert anti-cancer effects by promoting apoptosis and inhibiting autophagy in osteosarcoma cell lines such as U2OS and MG63. A possible signaling cascade for this activity is depicted below.

cluster_cell Osteosarcoma Cell This compound This compound PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibition Bcl2 Bcl-2 Family Regulation This compound->Bcl2 Modulation Cell Cell Autophagy Autophagy Inhibition PI3K_AKT_mTOR->Autophagy Inhibition Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Induction Caspase->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

General Workflow for Formulation Development and Evaluation

The following diagram outlines a typical workflow for developing and testing a new formulation for a poorly soluble compound like this compound.

cluster_dev Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Formulation Screening (e.g., Nanoparticles, Solid Dispersions, Liposomes) A->B C Formulation Optimization B->C D Dissolution & Drug Release Studies C->D E In Vitro Permeability Assay (e.g., Caco-2 model) D->E F Pharmacokinetic Study in Animal Model (e.g., Rat) E->F G Bioavailability Calculation F->G

Caption: Workflow for formulation development.

Data Presentation: Pharmacokinetic Parameters (Illustrative)

The following table illustrates how quantitative data from a comparative pharmacokinetic study of different this compound formulations would be presented. Note: The data below is purely illustrative and not based on actual experimental results.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound150 ± 251.0 ± 0.5600 ± 110100 (Reference)
Nano-suspension450 ± 602.0 ± 0.52400 ± 350400
Solid Dispersion600 ± 851.5 ± 0.53000 ± 420500
Liposomal Formulation300 ± 404.0 ± 1.03600 ± 500600

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments in the formulation development workflow. These would need to be optimized for the specific properties of this compound.

Preparation of an this compound-Loaded Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy planetary ball mill or bead mill

Protocol:

  • Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188) in purified water.

  • Add the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50% of the chamber volume.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 2-8 hours).

  • Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

In Vitro Dissolution Study

Objective: To compare the dissolution rate of different this compound formulations in simulated gastrointestinal fluids.

Materials:

  • This compound formulations (e.g., unformulated drug, nanosuspension, solid dispersion)

  • USP Type II dissolution apparatus (paddle method)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • HPLC system for quantification of this compound

Protocol:

  • Set the dissolution apparatus to 37 ± 0.5°C with a paddle speed of 75 rpm.

  • Fill the dissolution vessels with 900 mL of SGF or SIF.

  • Add the this compound formulation (equivalent to a specific dose of the drug) to each vessel.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved this compound in the filtrates using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • Analytical instruments for drug quantification in plasma (e.g., LC-MS/MS)

Protocol:

  • Fast the rats overnight (with free access to water) before the experiment.

  • Divide the rats into groups, with each group receiving a different formulation (n=5-6 per group).

  • Administer the this compound formulations orally via gavage at a specified dose.

  • Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

  • Calculate the relative bioavailability of the enhanced formulations compared to the unformulated drug.

Disclaimer: The provided protocols are generalized and should be adapted based on the specific properties of this compound and the available laboratory equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for High-Throughput Screening of Orientalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Orientalinone derivatives to identify and characterize their potential as modulators of key inflammatory pathways. The protocols detailed below are designed for researchers in drug discovery and related fields to assess the bioactivity of these natural product derivatives.

Application Note 1: High-Throughput Screening for Cyclooxygenase-2 (COX-2) Inhibitors

Introduction:

Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Identifying selective COX-2 inhibitors is a major goal in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This protocol describes a fluorescence-based HTS assay to screen for COX-2 inhibitory activity of this compound derivatives. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme[1][2].

Data Presentation:

The inhibitory activity of this compound derivatives on COX-2 can be quantified and summarized as follows. This table provides a template for presenting the screening results.

Compound IDDerivative StructureConcentration (µM)% Inhibition of COX-2IC50 (µM)
ORI-001(Structure)1085.22.5
ORI-002(Structure)1015.6> 50
ORI-003(Structure)1092.11.8
Celecoxib (Control)(Structure)198.50.45

Experimental Protocol: Fluorescence-Based COX-2 Inhibition Assay [1][2]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic probe that reacts with Prostaglandin G2)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • This compound derivatives library (dissolved in DMSO)

  • Positive Control: Celecoxib (a known COX-2 inhibitor)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized human recombinant COX-2 enzyme in COX Assay Buffer to the recommended concentration and keep on ice.

    • Prepare a working solution of the COX Probe in COX Assay Buffer.

    • Prepare a working solution of the COX Cofactor in COX Assay Buffer.

    • Reconstitute Arachidonic Acid in ethanol to create a stock solution. Immediately before use, prepare a working solution by diluting the stock with a small amount of NaOH and then with purified water.

  • Assay Plate Preparation:

    • Add 2 µL of each this compound derivative solution (at various concentrations) to the appropriate wells of the microplate.

    • For the positive control, add 2 µL of Celecoxib solution.

    • For the negative control (100% activity), add 2 µL of DMSO.

    • For the blank (no enzyme), add 2 µL of DMSO.

  • Reaction Mix Preparation:

    • Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the appropriate volume of the reconstituted COX-2 enzyme to the master mix immediately before dispensing. Do not add enzyme to the blank wells.

  • Assay Execution:

    • Add 80 µL of the reaction mix to each well of the assay plate.

    • Incubate the plate at 25°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid working solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Record data every minute for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each this compound derivative using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Negative Control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.

Experimental Workflow:

COX2_Inhibition_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Add this compound Derivatives Add_Mix Add Reaction Mix to Plate Compound->Add_Mix Control_Pos Add Positive Control (Celecoxib) Control_Pos->Add_Mix Control_Neg Add Negative Control (DMSO) Control_Neg->Add_Mix Enzyme Prepare COX-2 Enzyme Reaction_Mix Prepare Reaction Mix (Buffer, Probe, Cofactor) Enzyme->Reaction_Mix Substrate Prepare Arachidonic Acid Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Reaction_Mix->Add_Mix Incubate Incubate at 25°C Add_Mix->Incubate Incubate->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorescence-based COX-2 inhibition assay.

Application Note 2: High-Throughput Screening for 5-Lipoxygenase (5-LOX) Inhibitors

Introduction:

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases, including asthma and arthritis. Inhibition of 5-LOX represents a promising therapeutic strategy for controlling inflammation. This protocol outlines a fluorescence-based HTS assay to screen this compound derivatives for their ability to inhibit 5-LOX activity[3].

Data Presentation:

The 5-LOX inhibitory activity of the screened this compound derivatives can be presented in a tabular format for clear comparison.

Compound IDDerivative StructureConcentration (µM)% Inhibition of 5-LOXIC50 (µM)
ORI-001(Structure)105.8> 50
ORI-002(Structure)1078.44.2
ORI-003(Structure)1045.112.7
Zileuton (Control)(Structure)595.30.5

Experimental Protocol: Fluorescence-Based 5-LOX Inhibition Assay [3][4]

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe (a fluorogenic substrate for the peroxidase activity coupled to the LOX reaction)

  • LOX Substrate (e.g., Arachidonic Acid)

  • This compound derivatives library (dissolved in DMSO)

  • Positive Control: Zileuton (a known 5-LOX inhibitor)

  • 96-well or 384-well white, flat-bottom plates

  • Fluorescence microplate reader (Excitation/Emission = 500/536 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions, ensuring the LOX Assay Buffer is at room temperature before use.

    • Aliquot and store the 5-LOX enzyme, LOX Probe, and Zileuton at -20°C.

    • Keep all components on ice during the assay setup.

  • Assay Plate Preparation:

    • Add 2 µL of the test compound solution (this compound derivatives) to the designated wells.

    • Add 2 µL of Zileuton solution to the positive control wells.

    • Add 2 µL of DMSO to the enzyme control wells.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

    • Add 40 µL of this mix to each well containing the test compounds and controls.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Substrate Addition and Measurement:

    • Prepare a working solution of the LOX substrate in LOX Assay Buffer.

    • Using a multichannel pipette, add 20 µL of the LOX substrate solution to each well to initiate the reaction.

    • Immediately start recording the fluorescence at an excitation of 500 nm and an emission of 536 nm in kinetic mode. Record readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic data.

    • Determine the percent inhibition for each compound using the formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100

    • Generate dose-response curves for active compounds to determine their IC50 values.

Signaling Pathway:

Arachidonic_Acid_Metabolism cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGG2 Prostaglandin G2 COX->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation_COX Inflammation, Pain, Fever Prostanoids->Inflammation_COX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes Inflammation_LOX Inflammation, Bronchoconstriction Leukotrienes->Inflammation_LOX

Caption: Arachidonic acid metabolism via COX and LOX pathways.

Application Note 3: Cell-Based High-Throughput Screening for Inhibition of Cytokine Release

Introduction:

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response. Their overproduction is implicated in a wide range of inflammatory diseases. This application note describes a cell-based HTS assay to screen this compound derivatives for their ability to inhibit the release of these cytokines from lipopolysaccharide (LPS)-stimulated macrophages. The levels of secreted cytokines are quantified using an enzyme-linked immunosorbent assay (ELISA)[5][6][7][8].

Data Presentation:

The efficacy of this compound derivatives in inhibiting cytokine release can be summarized in the following table.

Compound IDDerivative StructureConcentration (µM)% Inhibition of TNF-α Release% Inhibition of IL-6 ReleaseIC50 for TNF-α (µM)IC50 for IL-6 (µM)
ORI-001(Structure)1091.588.21.52.1
ORI-002(Structure)1012.39.8> 50> 50
ORI-003(Structure)1095.891.40.91.3
Dexamethasone (Control)(Structure)199.197.60.050.08

Experimental Protocol: Cytokine Release Inhibition Assay (ELISA) [5][6][7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives library (dissolved in DMSO)

  • Positive Control: Dexamethasone

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and Dexamethasone in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with medium and DMSO as a vehicle control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the unstimulated control wells.

    • Incubate the plates for 18-24 hours at 37°C.

  • Supernatant Collection and Cell Viability:

    • After incubation, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the supernatant for cytokine analysis and store at -80°C if not used immediately.

    • Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compounds.

  • Cytokine Quantification (ELISA):

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate (e.g., TMB) and stopping the reaction.

    • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Calculate the percent inhibition of cytokine release for each compound, normalizing to the LPS-stimulated control.

    • Determine the IC50 values for active compounds from dose-response curves, ensuring that the inhibition is not due to cytotoxicity.

Relevant Signaling Pathways:

The anti-inflammatory effects of compounds like this compound derivatives are often mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, and GSK3β.

NFkB_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway.

Nrf2_Signaling cluster_nucleus ROS Oxidative Stress (e.g., from inflammation) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Nrf2->Proteasome Normally leads to Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified Nrf2 antioxidant response pathway.

GSK3B_Signaling Inflammatory_Stimuli Inflammatory Stimuli PI3K PI3K Inflammatory_Stimuli->PI3K Akt Akt PI3K->Akt Activates GSK3B GSK3β Akt->GSK3B Inhibits (p-Ser9) NFkB_pathway NF-κB Pathway GSK3B->NFkB_pathway Promotes CREB CREB GSK3B->CREB Inhibits Pro_inflammatory Pro-inflammatory Response NFkB_pathway->Pro_inflammatory Anti_inflammatory Anti-inflammatory Response CREB->Anti_inflammatory

References

Orientalinone as a Potential Lead Compound for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orientalinone is a flavonoid compound that has garnered interest within the scientific community for its potential as a lead compound in drug discovery. However, publicly available research, including quantitative data, specific experimental protocols, and well-defined signaling pathways, remains scarce. The majority of the available scientific literature focuses on a closely related flavonoid, orientin (B1677486). This document will summarize the current understanding of orientin as a potential therapeutic agent, with the caveat that this information may not be directly transferable to orientalnone. Researchers interested in orientalnone should consider the data on orientin as a starting point for their investigations.

Orientin: A Potential Alternative Lead Compound

Orientin has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. These properties are attributed to its ability to modulate various cellular signaling pathways.

Neuroprotective Effects

Studies have shown that orientin may protect neurons from injury and degeneration through several mechanisms. It has been observed to attenuate cell injury caused by oxygen-glucose deprivation/reperfusion by modulating the JNK and ERK1/2 signaling pathways.[1][2] Furthermore, orientin has been shown to protect against hydrogen peroxide-induced apoptosis in SH-SY5Y cells by inhibiting caspase-3/7 and caspase-9 activity.[3] In a rat model of spinal cord injury, orientin promoted repair by reducing oxidative stress, inflammation, and apoptosis, while suppressing the p38MAPK/iNOS signaling pathway.[4]

Anti-inflammatory Activity

Orientin exhibits anti-inflammatory properties by targeting key inflammatory pathways. It has been shown to suppress the activation of NF-κB, a critical regulator of inflammation, and modulate the Nrf2/HO-1 and SIRT6 signaling pathways in the context of osteoarthritis.[5] By inhibiting NF-κB, orientin can reduce the expression of pro-inflammatory cytokines. Additionally, a derivative of orientin, orientin-2"-O-galactopyranoside, has been found to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in microglia by suppressing the NF-κB and ERK signaling pathways.

Quantitative Data

Due to the limited research on orientalnone, there is no quantitative data available to present in tabular format. The following table summarizes the available quantitative data for orientin from the cited literature.

CompoundAssayCell Line/ModelEndpointResultReference
OrientinOxygen-Glucose Deprivation/ReperfusionPrimary rat cortical neuronsCell ViabilityDose-dependent reversal of viability loss at 10, 20, and 30 µM
OrientinHydrogen Peroxide-Induced ApoptosisSH-SY5Y neuroblastoma cellsCytotoxicityNot cytotoxic at ≤20 µM
OrientinSpinal Cord Injury ModelSprague-Dawley ratsTreatment Dose40 mg/kg once daily

Experimental Protocols

Detailed experimental protocols specifically for orientalnone are not available in the current body of scientific literature. The following are generalized protocols for assays commonly used to evaluate the biological activities of flavonoids like orientin, which could be adapted for the study of orientalnone.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., orientalnone) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by orientin and a general workflow for evaluating the potential of a lead compound like orientalnone.

G orientin Orientin jnk_erk JNK/ERK Pathway orientin->jnk_erk Inhibits p38_inos p38MAPK/iNOS Pathway orientin->p38_inos Inhibits nfkb NF-κB Pathway orientin->nfkb Inhibits neuroprotection Neuroprotection jnk_erk->neuroprotection anti_inflammation Anti-inflammation p38_inos->anti_inflammation nfkb->anti_inflammation

Caption: Signaling pathways modulated by orientin.

G compound Lead Compound (e.g., this compound) invitro In Vitro Studies (Cell Viability, Western Blot) compound->invitro invivo In Vivo Studies (Animal Models) invitro->invivo mechanism Mechanism of Action (Signaling Pathways) invivo->mechanism preclinical Preclinical Development mechanism->preclinical

Caption: Experimental workflow for lead compound evaluation.

While orientalnone remains a compound of interest, the lack of specific research necessitates a careful and methodical approach to its investigation. The information available for the related compound, orientin, provides a valuable foundation for designing future studies. Researchers are encouraged to adapt and validate the described protocols for orientalnone to elucidate its specific biological activities and therapeutic potential. Further research is crucial to determine if orientalnone holds similar or distinct promise as a lead compound for drug discovery.

References

Application Notes and Protocols for Orientalinone in Cosmeceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Orientalinone" yielded limited specific data related to its cosmeceutical applications. However, extensive research is available for "Orientin," a closely related flavonoid C-glycoside with significant potential for skin health. This document will focus on the application of Orientin (B1677486) in cosmeceutical formulations, with the assumption that its properties are of primary interest to the user.

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of Orientin and detailed protocols for its evaluation in the context of cosmeceutical product development. Orientin has demonstrated significant antioxidant, anti-inflammatory, and photoprotective properties, making it a promising candidate for anti-aging and skin-soothing formulations.

Biological Activities and Cosmeceutical Potential

Orientin exhibits a range of biological activities relevant to dermatology and cosmetics, primarily centered around its potent antioxidant and anti-inflammatory effects.

Antioxidant and Photoprotective Effects

Orientin has been shown to protect skin cells, particularly keratinocytes, from damage induced by ultraviolet B (UVB) radiation. Its primary mechanism of action involves the reduction of reactive oxygen species (ROS) generation. This is achieved through the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Activation of Nrf2 leads to the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO-1).[1]

Topical application of orientin has been demonstrated to alleviate symptoms of photodamage in animal models, including skin roughness and erythema, while increasing the expression of antioxidant enzymes in the skin tissue.[1]

Anti-inflammatory Activity

Orientin demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to suppress the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human keratinocytes exposed to UVB radiation.[1]

Furthermore, Orientin can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation-mediated reactions.[2] By attenuating the activation of p38 MAPK and JNK, Orientin can help to reduce inflammatory responses in the skin.

Anti-Melanogenic Properties

While direct and potent tyrosinase inhibition by Orientin is not extensively documented with specific IC50 values in the reviewed literature, flavonoids as a class are known to interfere with the melanogenesis pathway. The antioxidant properties of Orientin can indirectly contribute to the reduction of hyperpigmentation by neutralizing ROS, which are known to stimulate melanogenesis. Further research is required to quantify the direct effects of Orientin on tyrosinase activity and melanin (B1238610) synthesis in melanocytes.

Anti-Aging Potential

Orientin's potential as an anti-aging ingredient stems from its ability to protect against UV-induced skin damage and its anti-inflammatory effects. Additionally, some studies suggest that Orientin may help protect collagen integrity by suppressing the production of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin (B1584352) in the skin.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Orientin.

Table 1: Antioxidant Activity of Orientin

Assay TypeCell/SystemConcentration of OrientinObserved EffectReference
ROS ReductionUVB-exposed HaCaT cellsNot specifiedSignificant reduction in ROS levels
Antioxidant Enzyme UpregulationUVB-exposed HaCaT cellsNot specifiedIncreased expression of SOD1, HO-1, NQO-1

Table 2: Anti-inflammatory Activity of Orientin

Assay TypeCell/SystemConcentration of OrientinObserved EffectReference
COX-2 ExpressionUVB-exposed HaCaT cellsNot specifiedSuppression of COX-2 expression
IL-6 ExpressionUVB-exposed HaCaT cellsNot specifiedSuppression of IL-6 expression
IL-8 ExpressionUVB-exposed HaCaT cellsNot specifiedSuppression of IL-8 expression

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Orientin in a research setting.

Protocol for Assessing Antioxidant Activity in Keratinocytes (ROS Assay)

Objective: To quantify the ability of Orientin to reduce intracellular ROS levels in human keratinocytes (HaCaT cells) following UVB exposure.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • Orientin stock solution (dissolved in DMSO)

  • UVB radiation source

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HaCaT cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-cytotoxic concentrations of Orientin for 24 hours. Include a vehicle control (DMSO).

  • UVB Exposure: Wash the cells with PBS and expose them to a specific dose of UVB radiation (e.g., 30 mJ/cm²).

  • Staining: After UVB exposure, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the UVB-irradiated control group.

Protocol for Western Blot Analysis of MAPK Pathway Proteins

Objective: To determine the effect of Orientin on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK) in HaCaT cells.

Materials:

  • HaCaT cells and culture reagents

  • Orientin stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture and treat HaCaT cells with Orientin as described in the previous protocol.

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Orientin and the general workflow for its evaluation.

UVB_Protection_by_Orientin UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS Cell_Damage Cellular Damage ROS->Cell_Damage AMPK AMPK Nrf2_cyto Nrf2 (cytoplasm) AMPK->Nrf2_cyto phosphorylates Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Enzymes ↑ SOD, HO-1, NQO-1 ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Orientin Orientin Orientin->ROS inhibits Orientin->AMPK activates

Caption: Orientin's photoprotective mechanism via AMPK/Nrf2 pathway.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB) MAPK MAPK Pathway (p38, JNK) Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Pro_inflammatory_Mediators ↑ COX-2, IL-6, IL-8 MAPK->Pro_inflammatory_Mediators activates NFkB->Pro_inflammatory_Mediators activates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Orientin Orientin Orientin->MAPK inhibits Orientin->NFkB inhibits

Caption: Orientin's anti-inflammatory mechanism via MAPK and NF-κB inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_formulation Formulation & Stability cluster_invivo In Vivo / Ex Vivo Evaluation Antioxidant_Assay Antioxidant Assays (e.g., ROS, DPPH) Formulation_Dev Formulation Development (Creams, Gels) Antioxidant_Assay->Formulation_Dev Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX-2, Cytokine levels) Anti_inflammatory_Assay->Formulation_Dev Melanin_Assay Melanin Synthesis Assay Melanin_Assay->Formulation_Dev Western_Blot Western Blot (Signaling Pathways) Western_Blot->Formulation_Dev Stability_Testing Stability Testing Formulation_Dev->Stability_Testing Safety_Testing Safety & Toxicity Testing Stability_Testing->Safety_Testing Efficacy_Testing Efficacy Testing (Animal Models, Clinical Trials) Safety_Testing->Efficacy_Testing

Caption: General workflow for cosmeceutical development of Orientin.

Formulation and Stability Considerations

Formulation Strategies

Orientin, as a flavonoid C-glycoside, is water-soluble. This property facilitates its incorporation into aqueous phases of various cosmeceutical formulations such as serums, lotions, and oil-in-water (O/W) creams.

  • Serums and Lotions: Orientin can be directly dissolved in the aqueous phase. The inclusion of penetration enhancers may be considered to improve its delivery into the epidermis.

  • Creams (O/W): Orientin should be incorporated into the aqueous phase before emulsification. The temperature of the aqueous phase should be carefully controlled to prevent degradation of the active ingredient.

Stability

Flavonoids can be susceptible to degradation by light, heat, and oxidation. Therefore, formulation and packaging strategies should aim to protect the stability of Orientin.

  • Antioxidants: The inclusion of other antioxidants in the formulation can help to protect Orientin from oxidative degradation.

  • pH: The optimal pH for the stability of Orientin in a formulation should be determined through stability testing.

  • Packaging: Opaque and airless packaging is recommended to protect the final product from light and air exposure.

Stability Testing Protocol: A robust stability testing program should be implemented to assess the physical, chemical, and microbiological stability of the final formulation under various conditions (e.g., different temperatures, humidity levels, and light exposure) over time.

Safety and Toxicology

Preclinical studies on Orientin suggest a favorable safety profile with no significant acute toxicity at commonly studied concentrations. However, for any new cosmeceutical ingredient, a thorough safety assessment is mandatory. This includes:

  • In vitro cytotoxicity assays on relevant skin cells (keratinocytes, fibroblasts, melanocytes).

  • Skin irritation and sensitization tests (e.g., Human Repeat Insult Patch Test - HRIPT).

  • Phototoxicity and photoallergy studies.

Conclusion

Orientin is a promising natural compound for use in cosmeceutical formulations due to its well-documented antioxidant, anti-inflammatory, and photoprotective properties. Its ability to modulate key signaling pathways involved in skin damage and inflammation makes it a valuable ingredient for anti-aging, soothing, and protective skincare products. Further research is warranted to fully elucidate its anti-melanogenic effects and to conduct clinical trials to substantiate its efficacy in human subjects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Alkaloid Yields in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is resulting in a low yield of the desired tetrahydroisoquinoline. What are the common causes?

Low yields in the Pictet-Spengler reaction are often traced back to several factors. Firstly, ensure the starting phenethylamine (B48288) derivative is of high purity, as impurities can interfere with the reaction. The pH of the reaction medium is critical; it should be acidic enough to facilitate imine formation and cyclization but not so acidic as to cause side reactions or decomposition. Typically, a pH range of 4-6 is optimal. The choice of acid catalyst (e.g., TFA, HCl) and solvent can also significantly impact the yield. Finally, reaction temperature and time should be carefully optimized, as prolonged reaction times or high temperatures can lead to the formation of byproducts.

Q2: I am observing the formation of multiple products in my Bischler-Napieralski reaction. How can I improve the selectivity?

The Bischler-Napieralski reaction, which forms a dihydroisoquinoline, can be sensitive to the reaction conditions. The choice of dehydrating agent is crucial; while phosphorus pentoxide (P₂O₅) is traditional, milder reagents like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) can sometimes offer better selectivity and yields. The reaction is typically run in an anhydrous, non-polar solvent like toluene (B28343) or acetonitrile. Water contamination can lead to hydrolysis of intermediates and the formation of unwanted side products. Running the reaction at the lowest effective temperature can also help minimize the formation of byproducts.

Q3: What are the best practices for handling air- and moisture-sensitive reagents used in this synthesis?

Many reagents used in total synthesis, such as organometallics or certain catalysts, are sensitive to air and moisture. It is essential to use anhydrous solvents, which can be obtained by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing them through a column of activated alumina. Reactions should be conducted under an inert atmosphere of argon or nitrogen using Schlenk line techniques or in a glovebox. Glassware should be oven- or flame-dried immediately before use to remove any adsorbed water. Reagents should be stored in a desiccator or a glovebox and handled using syringes or cannulas.

Troubleshooting Guide

Issue 1: Low Yield in the Acylation Step (Amide Formation)
Symptom Possible Cause Suggested Solution
Incomplete conversion to the amideInsufficiently activated carboxylic acidUse a more potent coupling agent (e.g., HATU, COMU) in place of DCC or EDC. Add an activating agent like HOBt.
Steric hindranceIncrease the reaction temperature or use a less sterically hindered coupling agent.
Low nucleophilicity of the amineAdd a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to deprotonate the amine and increase its reactivity.
Formation of side productsSide reaction with the coupling agentChoose a coupling agent less prone to side reactions, or add HOBt to suppress the formation of N-acylurea byproducts when using carbodiimides.
Epimerization of chiral centersRun the reaction at a lower temperature and use a coupling agent known to minimize racemization (e.g., COMU).
Issue 2: Poor Yield in the Cyclization Step (e.g., Pictet-Spengler)
Symptom Possible Cause Suggested Solution
Starting material recoveredIncorrect pHOptimize the pH of the reaction mixture. A pH that is too low can protonate the amine, preventing imine formation, while a pH that is too high will not facilitate the reaction.
Insufficient activation of the electrophileUse a stronger Lewis acid catalyst or a more electron-withdrawing group on the aldehyde/ketone.
Formation of undesired regioisomerLack of regiocontrolIntroduce a directing group on the aromatic ring to favor cyclization at the desired position.
Reversible reactionRemove water as it is formed using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.

Key Experimental Protocol: Pictet-Spengler Reaction

This protocol describes a general procedure for the Pictet-Spengler reaction to form a tetrahydroisoquinoline ring, a key step in many alkaloid syntheses.

Materials:

  • Phenethylamine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Oven-dry all glassware and allow it to cool under an inert atmosphere.

  • Dissolve the phenethylamine derivative in anhydrous DCM in the round-bottom flask.

  • Add the aldehyde or ketone to the solution at room temperature with stirring.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the reaction mixture. The amount of TFA may need to be optimized, but a common starting point is 0.1 to 1.0 equivalents.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Optimization of the Pictet-Spengler Reaction Yield
Entry Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1HCl (1.1 eq)H₂O801245
2TFA (1.1 eq)DCM252468
3Acetic AcidEthanol501855
4TFA (0.1 eq)DCM252475
5Sc(OTf)₃ (0.05 eq)Acetonitrile25682

Visualizations

Total Synthesis Workflow Start Starting Materials (Phenethylamine & Phenylacetic Acid) Amide Amide Formation (Acylation) Start->Amide Cyclization Cyclization (Bischler-Napieralski) Amide->Cyclization Reduction Reduction (e.g., NaBH4) Cyclization->Reduction FinalProduct Final Product (Benzylisoquinoline Alkaloid) Reduction->FinalProduct

Caption: A generalized workflow for the total synthesis of a benzylisoquinoline alkaloid.

Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity (TLC, NMR) Start->CheckPurity Impure Impure CheckPurity->Impure Purify Purify Starting Materials Impure->Purify Yes Pure Pure Impure->Pure No Optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst) Pure->Optimize CheckMoisture Check for Moisture/Air Contamination Optimize->CheckMoisture Contaminated Contamination Likely CheckMoisture->Contaminated Dry Use Anhydrous Solvents & Inert Atmosphere Contaminated->Dry Yes

Technical Support Center: Overcoming Orientalinone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Orientalinone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. However, like many flavonoids, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays. For its structural isomer, Isoorientin, the solubility in DMSO is reported to be as high as 90 mg/mL; this can be used as a strong starting point for this compound.[1] It is crucial to use anhydrous, cell culture-grade DMSO to minimize toxicity to cells. While some sources mention that Orientin (a related compound) is water-soluble, it is best practice to first dissolve this compound in DMSO.[2]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve a known weight of this compound powder in a specific volume of high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.274 mg of this compound (Molecular Weight: 327.4 g/mol ) in 1 mL of DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium.

Q4: I'm observing precipitation when I add my this compound-DMSO stock to the cell culture medium. What should I do?

Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration of this compound: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous solution.

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, they can also be toxic to cells. It is generally recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use a pre-warming and mixing technique: Warm the cell culture medium to 37°C before slowly adding the this compound-DMSO stock solution while gently vortexing or swirling the tube. This can help prevent immediate precipitation.

  • Consider using a co-solvent: In some cases, a mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol (B145695) might be effective. However, the toxicity of any co-solvent mixture on your specific cell line must be evaluated.

Q5: Can I use the MTT assay to assess the effect of this compound on cell viability?

It is not recommended to use the MTT assay for this compound and other flavonoids. Flavonoids are known to directly reduce the MTT tetrazolium salt to formazan, the colored product measured in the assay. This leads to a false-positive signal, suggesting higher cell viability than is actually present, and can mask cytotoxic effects.

Q6: What are suitable alternatives to the MTT assay for this compound?

Excellent alternatives to the MTT assay for assessing cell viability in the presence of flavonoids include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins and is independent of metabolic activity, thus avoiding interference from the reducing properties of flavonoids.

  • Neutral Red Uptake (NRU) Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. It is a reliable method for assessing cytotoxicity.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is generally not affected by the reducing potential of flavonoids.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in stock solution (DMSO) - this compound concentration exceeds its solubility limit in DMSO.- Low-quality or non-anhydrous DMSO was used.- Refer to the solubility data for the isomer Isoorientin (90 mg/mL in DMSO) as a guideline and prepare a lower concentration stock solution.[1]- Use fresh, high-quality, anhydrous, cell culture-grade DMSO.
Precipitation upon dilution in cell culture medium - Final concentration of this compound is too high for the aqueous environment.- Insufficient mixing upon dilution.- Perform a serial dilution to find the maximum soluble concentration in your specific medium.- Add the DMSO stock solution to pre-warmed (37°C) medium while gently vortexing.
Inconsistent or non-reproducible results in cell viability assays - Interference of this compound with the MTT assay.- Fluctuation in the final concentration of this compound due to precipitation.- Switch to an alternative assay such as the SRB or Neutral Red Uptake assay.- Ensure complete dissolution of this compound in the final culture medium by visually inspecting for any precipitate before adding to cells.
Observed cell toxicity in vehicle control wells - Final DMSO concentration is too high.- Ensure the final DMSO concentration in the culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Perform a dose-response experiment with DMSO alone to determine the toxicity threshold.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 327.4 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Carefully weigh 3.274 mg of this compound powder into the microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)

  • Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite (B80452) (NaNO2) standard solution (for standard curve)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM from your stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., 0.1%).

    • After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a "vehicle control" group (medium with DMSO only) and a "no treatment" control.

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "no treatment" control.

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of the NaNO2 standard solution in complete DMEM.

    • Add 50 µL of the sulfanilamide (B372717) solution to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well. Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the NaNO2 standard curve.

    • The percentage of NO inhibition can be calculated using the following formula:

Cell Viability/Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This protocol is a suitable alternative to the MTT assay for determining the effect of this compound on the viability of adherent cell lines, including cancer cells.

Materials:

  • Adherent cell line of interest (e.g., T24 human bladder carcinoma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Acetic acid (1% v/v)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability can be calculated as:

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis This compound This compound Powder stock High-Concentration Stock Solution This compound->stock dmso DMSO dmso->stock dilution Serial Dilution in Culture Medium stock->dilution treatment Cell Treatment dilution->treatment cell_culture Cell Culture (e.g., RAW 264.7, T24) cell_culture->treatment incubation Incubation treatment->incubation measurement Endpoint Measurement (e.g., Griess Assay, SRB Assay) incubation->measurement data Raw Data measurement->data analysis Calculate IC50, % Inhibition, etc. data->analysis results Results analysis->results

Caption: General experimental workflow for in vitro assays with this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_assay_choice Assay Selection start Start: Dissolving this compound precipitation Precipitation in medium? start->precipitation solubility_limit Concentration exceeds solubility limit. precipitation->solubility_limit Yes assay_type Using MTT assay? precipitation->assay_type No lower_conc Action: Lower the final concentration. solubility_limit->lower_conc check_dmso Action: Check final DMSO concentration. solubility_limit->check_dmso lower_conc->precipitation check_dmso->precipitation interference Flavonoids interfere with MTT. assay_type->interference Yes proceed Proceed with Experiment assay_type->proceed No alt_assay Action: Use alternative (SRB, NRU). interference->alt_assay alt_assay->proceed

Caption: Troubleshooting logic for this compound experiments.

signaling_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inos_expression iNOS Gene Expression nfkb_activation->inos_expression inos_protein iNOS Protein inos_expression->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation no_production->inflammation This compound This compound This compound->nfkb_activation Inhibits

References

Orientalinone stability testing in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the stability of Orientalinone?

A1: The initial step is to perform forced degradation studies, also known as stress testing.[1][2][3] This involves subjecting this compound to a range of harsh conditions to identify potential degradation products and pathways. These studies are crucial for developing and validating a stability-indicating analytical method.[1]

Q2: Which analytical method is most suitable for quantifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and robust method for quantifying alkaloids and their degradation products.[4] A well-developed HPLC method can separate the parent compound from any impurities and degradants, which is essential for a stability-indicating assay.

Q3: I am observing rapid degradation of my compound in aqueous solutions. What could be the cause?

A3: Many alkaloids are susceptible to hydrolysis. The stability of this compound in aqueous solutions is expected to be highly dependent on pH and temperature. It is crucial to evaluate stability across a wide pH range (e.g., pH 1 to 13) to identify the pH of maximum stability.

Q4: My mass balance in the stability study is below 90%. What does this indicate?

A4: A mass balance of less than 100% can indicate that not all degradation products are being detected by the analytical method. This could be due to the formation of non-chromophoric compounds, volatile compounds, or substances that are not eluted from the HPLC column. It is important to investigate the potential for these issues and refine the analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. A gradient elution may be necessary to resolve all degradants.
Column degradation.Use a new column or a different column chemistry (e.g., C18, phenyl-hexyl).
Inconsistent stability results between experiments. Variation in experimental conditions (temperature, light exposure).Ensure precise control of all experimental parameters. Use a calibrated oven and photostability chamber.
Impurities in the this compound sample.Characterize the purity of the starting material thoroughly before initiating stability studies.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the temperature, duration of exposure, or concentration of the stressor (e.g., acid, base, oxidizing agent).
The compound is highly stable under the tested conditions.While possible, it is important to test a wide range of aggressive conditions to confirm intrinsic stability.

Illustrative Data on this compound Stability

The following tables present hypothetical data to illustrate how to report stability testing results for this compound. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C for 7 days.

SolventInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Acetonitrile (B52724)100.098.51.5
Methanol100.095.24.8
Ethanol100.096.13.9
Water100.085.314.7
DMSO100.099.10.9

Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 60°C for 24 hours.

pHBuffer SystemInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
2.0HCl100.075.424.6
4.0Acetate100.092.17.9
7.0Phosphate100.088.511.5
9.0Borate100.065.834.2
12.0NaOH100.042.357.7

Experimental Protocols

A comprehensive forced degradation study should be conducted to understand the intrinsic stability of this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be stable (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the respective stressor media to a final concentration of 100 µg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 24, 48, and 72 hours.

  • Photostability: Solution and solid drug substance exposed to ICH Q1B recommended light conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. Stability-Indicating HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or MS detection for peak identification.

Visualizations

The following diagrams illustrate a general workflow for stability testing and a hypothetical signaling pathway where an alkaloid like this compound might be involved.

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (ICH Q2) A->B C Stress Testing (Acid, Base, Oxidation, Heat, Light) B->C D Identify Degradation Products (LC-MS, NMR) C->D E Elucidate Degradation Pathways D->E F Long-term and Accelerated Stability Studies (ICH Q1A) E->F G Determine Shelf-life and Storage Conditions F->G

Figure 1: General workflow for stability testing of a new chemical entity.

Hypothetical_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Figure 2: Hypothetical signaling pathway involving an alkaloid.

References

Technical Support Center: Optimizing Orientin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Orientin in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Orientin and what are its primary biological effects?

A1: Orientin is a water-soluble flavonoid C-glycoside found in various plants.[1][2] It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[3][4] Its mechanisms of action are diverse and involve the modulation of several key signaling pathways.

Q2: What is the general mechanism of action for Orientin?

A2: Orientin's mechanism of action is multifaceted. It is known to modulate inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3] Additionally, it exhibits antioxidant effects by activating the Nrf2 pathway.[2] In the context of cancer, Orientin has been shown to induce apoptosis, inhibit cell proliferation, and suppress migration and invasion of cancer cells.[5]

Q3: What is a typical starting concentration range for Orientin in cell culture experiments?

A3: Based on published data, a typical starting concentration range for Orientin in cell culture experiments is between 10 µM and 100 µM.[5][6] However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of Orientin?

A4: Orientin is soluble in DMSO.[7] To prepare a stock solution, dissolve Orientin powder in high-quality, sterile DMSO to a concentration of 10 mM.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known signaling pathways affected by Orientin?

A5: Orientin has been shown to modulate a variety of signaling pathways, including:

  • NF-κB Pathway: Inhibition of this pathway leads to reduced inflammation.[2][3]

  • Nrf2/ARE Pathway: Activation of this pathway contributes to its antioxidant effects.[2]

  • Wnt/β-catenin Pathway: This pathway is involved in Orientin's effects on bone formation.

  • Hedgehog Signaling Pathway: Inhibition of this pathway has been observed in bladder cancer cells.[6]

  • PI3K/Akt/mTOR Pathway: Modulation of this pathway is implicated in its anticancer effects.

  • MAPK Pathway: This pathway is also a target of Orientin's anti-inflammatory activity.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with Orientin in cell culture.

Problem Potential Cause Suggested Solution
Low or no observable effect of Orientin Suboptimal Concentration: The concentration of Orientin may be too low to elicit a response in your specific cell line.Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal working concentration.
Cell Line Resistance: Some cell lines may be inherently less sensitive to Orientin.Review the literature for data on your specific cell line. If none is available, consider testing a different cell line known to be responsive to Orientin.
Compound Degradation: Orientin, like many natural compounds, may be unstable in cell culture media over long incubation periods.[8]Prepare fresh working solutions of Orientin for each experiment. Minimize the duration of the experiment if possible. Consider performing a stability test of Orientin in your specific media.
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.[9]Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect").
Inaccurate Pipetting: Errors in pipetting Orientin solutions or assay reagents can introduce significant variability.[9]Calibrate your pipettes regularly. Use fresh pipette tips for each replicate.
Precipitation of Orientin: At higher concentrations, Orientin may precipitate out of the culture medium.Visually inspect the culture medium for any signs of precipitation after adding Orientin. If precipitation is observed, consider lowering the concentration or using a different solvent system (though DMSO is standard).
Unexpected Cytotoxicity in Control Wells DMSO Toxicity: The vehicle used to dissolve Orientin (DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control (cells treated with the same concentration of DMSO as the Orientin-treated cells) to assess any solvent-induced effects.
Inconsistent Results in Viability Assays (e.g., MTT) Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays.If you suspect interference, consider using an alternative viability assay that relies on a different principle (e.g., a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay).
Cell Clumping: Clumped cells may not be uniformly exposed to Orientin or the assay reagents.Ensure a single-cell suspension during cell seeding.

Quantitative Data Summary

The following tables summarize key quantitative data for Orientin from various studies.

Table 1: IC50 Values of Orientin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
A549Lung Cancer21.2Not Specified
MDA-MB-231Breast Cancer28.9Not Specified
HCT-116Colon Cancer59.1Not Specified
HepG2Liver Cancer>5072
Huh7Liver Cancer>5072
T24Bladder Cancer~10072

Note: IC50 values can vary significantly between different studies and experimental conditions.[5][10]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from a study on T24 human bladder carcinoma cells.[6]

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Orientin stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 3,500 - 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Orientin Treatment: Prepare serial dilutions of Orientin in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the Orientin-containing medium at various concentrations (e.g., 10, 20, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Orientin concentration).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

    • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

2. Cell Migration Assessment using Wound Healing (Scratch) Assay

This is a general protocol that can be adapted for use with Orientin.

  • Materials:

    • 6-well or 12-well cell culture plates

    • Sterile 200 µL pipette tips

    • Complete cell culture medium

    • Serum-free or low-serum medium

    • Orientin stock solution (10 mM in DMSO)

    • Microscope with a camera

  • Procedure:

    • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

    • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

    • Washing: Gently wash the wells with PBS to remove any detached cells.

    • Orientin Treatment: Replace the PBS with serum-free or low-serum medium containing the desired concentration of Orientin or vehicle control.

    • Image Acquisition (Time 0): Immediately capture images of the scratch at multiple predefined locations for each well.

    • Incubation: Incubate the plate at 37°C.

    • Image Acquisition (Subsequent Time Points): Capture images of the same locations at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor wound closure.

    • Data Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

Signaling Pathway and Workflow Diagrams

Orientin_Signaling_Pathways cluster_inflammation Inflammation cluster_antioxidant Antioxidant Response cluster_cancer Cancer Cell Effects Orientin Orientin NFkB NF-κB Orientin->NFkB inhibits Nrf2 Nrf2 Orientin->Nrf2 activates Apoptosis Apoptosis Orientin->Apoptosis induces Proliferation Cell Proliferation Orientin->Proliferation inhibits Migration Cell Migration Orientin->Migration inhibits Hedgehog Hedgehog Pathway Orientin->Hedgehog inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes induces

Caption: Key signaling pathways modulated by Orientin.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Orientin (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT assay.

Troubleshooting_Logic Start Inconsistent or Unexpected Results with Orientin Check_Conc Is the concentration optimal? Start->Check_Conc Check_Viability Are cells healthy and in exponential growth? Check_Conc->Check_Viability Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Vehicle Is the vehicle control (DMSO) showing toxicity? Check_Viability->Check_Vehicle Yes Optimize_Culture Optimize Cell Culture Conditions Check_Viability->Optimize_Culture No Check_Stability Is Orientin stable in the media? Check_Vehicle->Check_Stability No Adjust_DMSO Lower Final DMSO Concentration Check_Vehicle->Adjust_DMSO Yes Fresh_Solutions Prepare Fresh Solutions for each experiment Check_Stability->Fresh_Solutions No Success Problem Resolved Check_Stability->Success Yes Dose_Response->Success Optimize_Culture->Success Adjust_DMSO->Success Fresh_Solutions->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Orientalinone Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Orientalinone. Due to the limited availability of specific experimental data for this compound, this guide is based on the general chemical properties of isoquinoline (B145761) alkaloids and principles of natural product research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a naturally occurring isoquinoline alkaloid. Its chemical formula is C₁₉H₂₁NO₄, and it has a molecular weight of approximately 327.37 g/mol [1]. As an isoquinoline alkaloid, its structure contains a 1-benzylisoquinoline (B1618099) core. These compounds are known for their diverse biological activities[2][3][4].

PropertyValueReference
Molecular Formula C₁₉H₂₁NO₄[1]
Molecular Weight 327.37 g/mol
CAS Number 1110709-85-7
Compound Type Isoquinoline Alkaloid

Q2: I am observing a decrease in the expected biological activity of my this compound sample over time. What could be the cause?

A decrease in biological activity often suggests degradation of the compound. Like many natural products, this compound may be susceptible to degradation under certain experimental conditions. Factors that can contribute to the degradation of isoquinoline alkaloids include:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis or rearrangement of the molecular structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in some alkaloids.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in solvents can lead to oxidative degradation.

  • Enzymatic Activity: If working with cell cultures or tissue homogenates, cellular enzymes could potentially metabolize this compound.

Q3: How should I properly store my this compound samples?

To minimize degradation, it is recommended to store this compound under the following conditions, based on general best practices for handling alkaloids:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C or -80°C for long-term storage. The container should be protected from light.

  • In Solution: Prepare solutions fresh for each experiment if possible. If stock solutions must be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C and protect them from light. The choice of solvent is critical; use a high-purity, anhydrous solvent in which this compound is stable.

Q4: What are the best practices for handling this compound in a cell culture experiment?

When using this compound in cell culture, consider the following to ensure stability and consistent results:

  • Solvent Choice: Dissolve this compound in a biocompatible solvent like DMSO at a high concentration to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity or effects on cell signaling.

  • Media Stability: The stability of this compound in your specific cell culture medium at 37°C is unknown. It is advisable to perform a preliminary experiment to assess its stability over the time course of your assay. This can be done by incubating this compound in the medium for different durations and then analyzing the remaining compound by HPLC or assessing its biological activity.

  • Light Exposure: Protect your cell culture plates from direct light, especially if the experimental duration is long.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.

This is a common issue that can often be traced back to compound instability.

Potential Cause Troubleshooting Step
Degradation of stock solution - Prepare fresh stock solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the concentration and purity of the stock solution using a suitable analytical method like HPLC-UV.
Degradation in experimental medium - Minimize the incubation time of this compound in the experimental medium before adding to cells.- Perform a time-course experiment to determine the stability of this compound in your specific medium at the experimental temperature.
Pipetting errors or inaccurate concentrations - Calibrate your pipettes regularly.- Prepare a serial dilution from a freshly prepared stock solution for each experiment.
Problem 2: Unexpected cytotoxicity observed in cell-based assays.

Unexpected cell death or stress can be caused by the compound, its degradation products, or the experimental conditions.

Potential Cause Troubleshooting Step
Formation of a toxic degradation product - Analyze the purity of your this compound sample before use.- If degradation is suspected, try to identify degradation products using techniques like LC-MS.
Solvent toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line.
Compound-induced apoptosis or necrosis - Perform a dose-response and time-course experiment to determine the cytotoxic concentration (CC50) of this compound for your cell line.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Weighing: Accurately weigh a small amount of solid this compound using a calibrated analytical balance in a controlled environment to minimize exposure to humidity.

  • Dissolution: Dissolve the weighed this compound in an appropriate high-purity, anhydrous solvent (e.g., DMSO for biological experiments, or methanol (B129727)/acetonitrile for analytical purposes) to a desired stock concentration (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small, light-protected vials and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This is a generic method that would require optimization for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% Solvent B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the range of 280-330 nm for isoquinoline alkaloids).

  • Injection Volume: 10-20 µL.

  • Analysis:

    • Purity: A pure sample should show a single major peak. The peak area percentage can be used to estimate purity.

    • Stability: Inject samples incubated under different conditions (e.g., different times, temperatures, pH) and compare the peak area of the this compound peak to a control sample to quantify degradation. The appearance of new peaks would indicate the formation of degradation products.

Signaling Pathways and Workflows

As the specific signaling pathways modulated by this compound are not yet elucidated, a generalized workflow for investigating the mechanism of action of a novel isoquinoline alkaloid is presented below.

Experimental_Workflow cluster_Discovery Initial Screening & Characterization cluster_Target_ID Target Identification & Validation cluster_Pathway Signaling Pathway Analysis cluster_Validation In Vivo Validation A This compound (Isoquinoline Alkaloid) B Phenotypic Screening (e.g., Cell Viability, Morphology) A->B Test in relevant assays C Dose-Response Analysis (IC50 / EC50 Determination) B->C Quantify effect D Affinity Chromatography / Mass Spectrometry C->D Identify molecular target E Computational Docking (if target is known) C->E Identify molecular target F Target Knockdown/Overexpression D->F Validate target E->F Validate target G Western Blot / qPCR (Key Pathway Proteins/Genes) F->G Investigate downstream effects H Pathway-Specific Reporter Assays G->H Confirm pathway modulation I Phospho-proteomics / Kinase Assays H->I Detailed mechanism J Animal Model of Disease I->J Test in a biological system K Pharmacokinetic & Toxicology Studies J->K Assess in vivo properties

A generalized workflow for elucidating the mechanism of action of a novel compound.

Below is a hypothetical signaling pathway diagram illustrating common nodes that are often investigated in drug discovery, which could be relevant for a novel isoquinoline alkaloid.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase Cascade 1 (e.g., MAPK) TF Transcription Factor (e.g., NF-κB, AP-1) Kinase1->TF Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Kinase2->TF Inhibits/Activates Adaptor->Kinase1 Adaptor->Kinase2 Gene Gene Expression TF->Gene Regulates Cell_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Cell_Response Leads to This compound This compound This compound->Receptor Binds/Modulates

A hypothetical signaling pathway potentially modulated by a novel bioactive compound.

References

Technical Support Center: Enhancing the Selectivity of Orientalinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers aiming to enhance the selectivity of the natural product Orientalinone for a specific biological target.

Frequently Asked Questions (FAQs)

Q1: We have isolated this compound and confirmed its bioactivity, but we suspect it has multiple targets. What is the first step to improve its selectivity?

A1: The crucial first step is to identify the primary target and potential off-targets. A comprehensive target identification and validation strategy is recommended. This typically involves a combination of computational and experimental approaches. Initially, computational methods like inverse molecular docking can predict potential binding partners. Experimentally, chemical proteomics approaches are pivotal for identifying molecular targets of bioactive compounds like natural products[1]. Techniques such as cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP) can identify target engagement in a cellular context without modifying the compound[2].

Q2: Our computational models suggest several potential targets for this compound. How can we experimentally validate these and quantify binding affinity?

A2: After identifying potential targets, you need to validate them using orthogonal, quantitative biochemical and biophysical assays.

  • Binding Assays : Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct binding and determine key thermodynamic and kinetic parameters (KD, kon, koff).

  • Enzymatic/Functional Assays : If the predicted target is an enzyme (e.g., a kinase), you must perform in vitro activity assays to measure the IC50 value of this compound against the primary target and suspected off-targets. Comparing these values provides the initial selectivity profile.

Q3: We've identified a primary target but are seeing significant off-target effects at similar concentrations. What strategies can we employ to enhance selectivity?

A3: Enhancing selectivity is a core challenge in drug discovery and involves modifying the compound's structure to exploit differences between the target and off-target binding sites[3][4]. Key strategies include:

  • Structure-Based Drug Design : Obtain high-resolution crystal structures of this compound bound to both your primary target and a key off-target. This allows for the rational design of derivatives that introduce favorable interactions in the primary target's binding site or create steric clashes in the off-target's site[5].

  • Structure-Activity Relationship (SAR) Studies : Systematically synthesize analogs of this compound to probe which functional groups are critical for on-target vs. off-target activity. For flavonoids and similar natural products, hydroxyl and methoxy (B1213986) groups are often key determinants of activity and selectivity.

  • Scaffold Hopping : This involves modifying the core structure of this compound to generate novel derivatives that retain key pharmacophoric elements but have improved properties.

  • Exploiting Protein Flexibility : Even highly similar binding sites can exhibit different dynamic behaviors. Modifications that "lock" this compound into a conformation favored by the primary target but not the off-target can significantly improve selectivity.

Q4: Can we use computational methods to guide the chemical synthesis of more selective this compound analogs?

A4: Absolutely. Computational modeling is a powerful tool for prioritizing synthetic efforts.

  • Molecular Docking and Dynamics : Simulate how proposed analogs bind to the target and off-target(s). This can predict changes in binding affinity and guide modifications.

  • Free Energy Perturbation (FEP) : This computationally intensive method can more accurately predict the change in binding affinity resulting from a small chemical modification, helping you decide which analogs are most promising to synthesize.

  • Analysis of Binding Site Waters : Differences in the location and thermodynamics of water molecules in the binding sites of the target and off-targets can be exploited. Designing a ligand to displace an unstable (high-energy) water molecule in the primary target's binding site can improve affinity and selectivity.

Troubleshooting Guides

Issue 1: Low Potency and Poor Selectivity of Initial this compound Hit

Potential Cause Troubleshooting Step Rationale
Suboptimal Binding Interactions Perform a Structure-Activity Relationship (SAR) analysis by synthesizing simple derivatives (e.g., O-methylation, demethylation, halogenation).To identify the key pharmacophoric elements responsible for activity and selectivity. Halogenation, for instance, can enhance lipophilicity and binding affinity.
Poor "Drug-like" Properties Analyze this compound's physicochemical properties (e.g., solubility, permeability). Modify the structure to improve its pharmacokinetic (ADME) profile.Natural products often have limitations like low potency or rapid metabolism. Optimizing ADME properties can increase the compound's concentration at the target site.
Flexible Ligand/Target Use advanced techniques like X-ray crystallography or Cryo-EM to solve the co-crystal structure of this compound with its target(s).Provides a static picture of the binding mode, revealing specific interactions that can be enhanced or disrupted to improve selectivity.

Issue 2: Inconsistent Results in Cellular vs. Biochemical Assays

Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability Evaluate the LogP and polar surface area of this compound. Consider developing prodrugs or delivery systems like nanoparticles.The compound may be active against its purified target but unable to reach it in a cellular environment. Prodrug strategies can enhance selective delivery.
Cellular Metabolism Incubate this compound with liver microsomes and analyze the metabolites. Synthesize metabolically stable analogs.The parent compound may be rapidly metabolized into inactive or different active forms within the cell.
Efflux Pump Activity Use cell lines with and without common efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to assess if this compound is a substrate.Efflux pumps can prevent the compound from reaching effective intracellular concentrations.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to its putative target inside intact cells.

  • Cell Culture : Grow cells of interest to ~80% confluency.

  • Compound Treatment : Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating : Aliquot cell lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction : Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Quantification : Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western Blot or ELISA.

  • Analysis : Plot the fraction of soluble protein against temperature for each concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.

Protocol 2: In Vitro Kinase Selectivity Profiling

This protocol determines the selectivity of this compound against a panel of protein kinases (a common target class for natural products).

  • Reagents : Obtain recombinant human kinases, appropriate peptide substrates, and ATP.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.

  • Assay Plate Setup : In a 384-well plate, add the kinase, peptide substrate, and this compound (or DMSO control) to the assay buffer.

  • Reaction Initiation : Start the kinase reaction by adding a fixed concentration of ATP (often at the Km value for each kinase). Incubate for 1 hour at room temperature.

  • Detection : Add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining (e.g., using luminescence-based assays like Kinase-Glo®).

  • Data Analysis : Normalize the data to controls. Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase. Selectivity is determined by comparing the IC50 for the primary target to the IC50 for other kinases.

Visualizations

Logical Workflow for Enhancing Selectivity

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Rational Design & Synthesis cluster_2 Phase 3: Iterative Optimization Hit Bioactive Hit (this compound) T_ID Target Identification (e.g., Chemical Proteomics) Hit->T_ID T_Val Target Validation (e.g., CETSA, SPR, ITC) T_ID->T_Val Off_T Off-Target Profiling (e.g., Kinase Panel) T_Val->Off_T SBDD Structure-Based Design (X-ray, Cryo-EM) Off_T->SBDD Informs Design SAR SAR-Guided Synthesis of Analogs SBDD->SAR Comp Computational Modeling (Docking, FEP) Comp->SAR Assay On/Off-Target Assays (Biochemical & Cellular) SAR->Assay Test Analogs ADME ADME/Tox Profiling Assay->ADME ADME->SAR Iterate Lead Lead Candidate (High Selectivity & Potency) ADME->Lead G cluster_pathway Hypothetical Cell Proliferation Pathway cluster_targets Potential Targets for this compound cluster_inhibitor Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Target_Kinase Primary Target (Kinase A) Receptor->Target_Kinase Off_Target_Kinase Off-Target (Kinase B) Receptor->Off_Target_Kinase Downstream Downstream Effectors (e.g., MAPK) Target_Kinase->Downstream Off_Target_Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound Selective This compound Analog This compound->Target_Kinase Inhibits This compound->Off_Target_Kinase Weakly Inhibits

References

Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel or uncharacterized small molecule inhibitors, such as Orientalinone. As the specific molecular targets of this compound are not extensively documented in publicly available literature, this guide offers a general framework for identifying, validating, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected phenotype in my experiment after treating cells with this compound. How do I know if this is an on-target or an off-target effect?

A1: Distinguishing between on-target and off-target effects is a critical step when working with a new compound. An off-target effect occurs when a molecule interacts with proteins other than its intended target, which can lead to misinterpretation of results or cellular toxicity.[1] A multi-step validation approach is necessary to determine the source of the observed phenotype.

Q2: What is the first step I should take to investigate potential off-target effects?

A2: The first step is to perform a dose-response analysis. On-target effects should manifest at concentrations consistent with the compound's potency for its intended target, while off-target effects often require higher concentrations.[1] Additionally, using a structurally related but biologically inactive analog of your compound as a negative control can help determine if the observed effects are due to the specific chemical scaffold.

Q3: What advanced experimental techniques can I use to identify specific off-target proteins of this compound?

A3: Several powerful techniques can be employed to identify unknown off-target interactions:

  • Kinase Profiling: If this compound is suspected to be a kinase inhibitor, screening it against a broad panel of kinases is the most direct way to identify both on-target and off-target interactions.[1][2] These services are commercially available and provide data on the inhibitory activity of your compound against hundreds of kinases.

  • Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) can identify protein targets directly in complex biological samples like cell lysates.

  • Computational Docking: In silico methods can predict potential binding partners by docking the structure of this compound against libraries of protein structures.[3]

Q4: How can I confirm that this compound is engaging its intended target within the cell?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells. This assay measures the thermal stability of a protein, which often increases when a compound is bound to it. A shift in the melting curve of the target protein in the presence of this compound provides strong evidence of direct binding in a cellular environment.

Q5: Once I've identified a likely off-target, how can I validate that it is responsible for the unexpected phenotype?

A5: Genetic approaches are the gold standard for validating off-target effects. Use RNA interference (siRNA) or CRISPR/Cas9 to specifically knock down or knock out the suspected off-target protein. If the phenotype observed with this compound treatment is mimicked by the genetic perturbation, it strongly suggests that the phenotype is mediated by that off-target protein.

Troubleshooting Guides

Guide 1: Unexpected Cell Toxicity or Apoptosis

  • Problem: You observe significant cell death at concentrations where you expect to see a specific biological effect.

  • Possible Cause: this compound may be hitting one or more off-target proteins that are essential for cell survival.

  • Troubleshooting Steps:

    • Lower the Concentration: Titrate this compound to the lowest possible concentration that still produces the desired on-target effect.

    • Use a Different Inhibitor: If possible, use a structurally different inhibitor for the same primary target. If the toxicity persists, it may be an on-target effect. If the toxicity is diminished, it was likely an off-target effect of this compound.

    • Perform Kinome Profiling: A broad kinase screen can reveal if this compound is potently inhibiting essential kinases, such as those involved in cell cycle regulation or survival signaling.

Guide 2: Contradictory Results with Genetic Validation

  • Problem: You knock down the intended target of this compound using siRNA or CRISPR, but you do not observe the same phenotype as with the compound treatment.

  • Possible Cause: The phenotype observed with this compound is likely due to an off-target effect.

  • Troubleshooting Steps:

    • Validate Knockdown Efficiency: First, confirm that your genetic knockdown was successful at the protein level using Western blotting.

    • Investigate Off-Targets: This result is strong evidence for an off-target mechanism. Use the methods described in FAQ #3 to identify potential off-target candidates.

    • Rescue Experiment: Once a primary off-target is identified, overexpress a version of that protein that is resistant to this compound binding. If this rescues the phenotype, it confirms the off-target interaction.

Data Presentation

Table 1: Example Data from a Kinase Selectivity Panel

This table illustrates hypothetical kinase profiling results for this compound at a concentration of 1 µM. Such data is crucial for identifying both the intended target and potential off-targets.

Kinase FamilyKinase TargetPercent Inhibition at 1 µMIC50 (nM)Notes
On-Target Family Target Kinase A 98% 50 Presumed On-Target
Tyrosine Kinasec-Src45%> 1000Low affinity interaction
Serine/Threonine KinaseROCK185%250Potential Off-Target
Serine/Threonine KinasePKA12%> 5000Negligible interaction
Tyrosine KinaseEGFR75%400Potential Off-Target
Serine/Threonine KinaseCDK292%150Potential Off-Target

This is a hypothetical table for illustrative purposes.

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

This table shows hypothetical data from a CETSA experiment measuring the amount of soluble Target Kinase A after heating cells treated with either a vehicle or this compound. The shift in thermal stability indicates target engagement.

Temperature (°C)Soluble Protein (Vehicle)Soluble Protein (this compound)
45100%100%
5095%98%
5575%92%
6040%81%
6515%55%
705%20%

This is a hypothetical table for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Profiling

  • Objective: To determine the selectivity of this compound by screening it against a large panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Provide the exact concentration and formulation to the service provider.

    • Assay Execution (performed by a service provider):

      • The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.

      • The assays measure the ability of each kinase to phosphorylate a specific substrate in the presence of this compound. The activity is often detected by measuring the amount of ADP produced (e.g., using ADP-Glo) or by quantifying the phosphorylated substrate.

    • Data Analysis:

      • Primary data is provided as the percent inhibition for each kinase.

      • "Hits" are defined as kinases inhibited above a certain threshold (e.g., >70% inhibition).

      • For these hits, follow-up dose-response curves are performed to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's activity.

      • The data is often visualized on a "kinome tree" to provide a graphical representation of selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to a target protein in intact cells.

  • Methodology:

    • Cell Culture and Treatment:

      • Culture cells to approximately 80-90% confluency.

      • Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

    • Heat Challenge:

      • Aliquot the cell suspensions into PCR tubes for each temperature point.

      • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

    • Cell Lysis:

      • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separation of Soluble and Aggregated Proteins:

      • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Analysis:

      • Carefully collect the supernatant, which contains the soluble protein fraction.

      • Analyze the amount of the target protein in the supernatant by Western blotting using a specific antibody.

      • Quantify the band intensities to generate a "melting curve." A shift in the curve between the vehicle- and this compound-treated samples indicates target engagement.

Visualizations

Off_Target_Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse InactiveControl Test Structurally Similar Inactive Control DoseResponse->InactiveControl ValidateTarget Validate On-Target Mechanism InactiveControl->ValidateTarget GeneticKO Genetic Knockdown/out of Primary Target ValidateTarget->GeneticKO CETSA Confirm Target Engagement (CETSA) ValidateTarget->CETSA PhenotypeMatch Does Phenotype Match? GeneticKO->PhenotypeMatch OnTargetEffect Conclusion: On-Target Effect PhenotypeMatch->OnTargetEffect Yes OffTargetEffect Conclusion: Likely Off-Target Effect PhenotypeMatch->OffTargetEffect No IdentifyOffTargets Identify Potential Off-Targets OffTargetEffect->IdentifyOffTargets ValidateOffTarget Validate Off-Target Functionally OffTargetEffect->ValidateOffTarget KinomeScreen Kinome Profiling IdentifyOffTargets->KinomeScreen GeneticKO_OffTarget Genetic Knockdown/out of Off-Target ValidateOffTarget->GeneticKO_OffTarget PhenotypeRecapitulated Is Phenotype Recapitulated? GeneticKO_OffTarget->PhenotypeRecapitulated OffTargetConfirmed Conclusion: Off-Target Confirmed PhenotypeRecapitulated->OffTargetConfirmed Yes

Caption: Workflow for troubleshooting unexpected experimental outcomes.

CETSA_Workflow CellCulture 1. Cell Culture Treatment 2. Treat with Compound or Vehicle CellCulture->Treatment HeatChallenge 3. Heat Challenge (Temperature Gradient) Treatment->HeatChallenge Lysis 4. Cell Lysis (e.g., Freeze-Thaw) HeatChallenge->Lysis Centrifugation 5. Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant 6. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis 7. Analyze by Western Blot for Target Protein Supernatant->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Addressing batch-to-batch variability of synthesized Orientalinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Orientalinone. Our goal is to help researchers, scientists, and drug development professionals identify potential causes of variability and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a spirocyclic alkaloid with a complex three-dimensional structure.[1] Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are known for a wide range of pharmacological activities.[2] While specific research on this compound is emerging, related spirocyclic alkaloids are investigated for their potential as therapeutic agents, including in areas like cancer and neurological disorders, due to their unique structural motifs.[3]

Q2: What are the most common causes of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in the synthesis of complex molecules like this compound can stem from several factors:

  • Raw Material Quality: The purity, isomeric ratio, and residual moisture of starting materials and reagents can significantly affect reaction outcomes.

  • Process Parameter Deviations: Minor fluctuations in reaction temperature, time, pH, and rate of addition of reagents can lead to inconsistent yields and impurity profiles.

  • Purification Inconsistencies: Variability in chromatographic separation or crystallization conditions, such as solvent composition and cooling rate, can result in differences in purity and crystal form.

  • Atmospheric Conditions: Sensitivity of intermediates to oxygen or moisture can introduce variability if reactions are not performed under a consistent inert atmosphere.

Q3: What types of impurities are commonly observed in the synthesis of this compound?

While a specific impurity profile for this compound is not extensively published, impurities in alkaloid synthesis can generally be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions (e.g., over-oxidation, incomplete cyclization).

  • Degradation Products: this compound's structure contains functional groups that may be susceptible to degradation under certain light, temperature, or pH conditions.

  • Residual Solvents: Solvents used during reaction and purification steps may be present in the final product if not effectively removed.

Troubleshooting Guides

Issue 1: Low Yield of Final Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Starting Material Quality Ensure starting materials are from a consistent supplier and meet purity specifications. Perform identity and purity checks (e.g., NMR, HPLC) on incoming raw materials.
Sub-optimal Reaction Temperature Calibrate temperature probes regularly. Ensure uniform heating of the reaction vessel. A deviation of even a few degrees can impact reaction kinetics and favor side reactions.
Presence of Moisture or Oxygen For sensitive steps, ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Inefficient Purification Optimize the purification protocol. For column chromatography, ensure consistent stationary phase quality and solvent polarity. For crystallization, control the cooling rate and solvent/anti-solvent ratios.
Issue 2: High Impurity Profile in HPLC Analysis

Symptom: The purity of the synthesized this compound is below the desired specification (e.g., <98%), with one or more significant impurity peaks observed in the HPLC chromatogram.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup. Consider extending the reaction time if necessary.
Side Reactions Re-evaluate the reaction conditions. Lowering the temperature or changing the base/catalyst may minimize the formation of by-products.
Degradation During Workup or Purification Analyze samples at each stage of the workup and purification process to identify where the impurity is being introduced. Avoid prolonged exposure to acidic or basic conditions if the molecule is pH-sensitive.
Co-elution of Impurities Modify the HPLC method (e.g., change the solvent gradient, column type, or temperature) to achieve better separation and accurate quantification of impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for assessing the purity of synthesized this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for the structural confirmation of the final product.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a proton spectrum to observe the chemical shifts, integrations, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to confirm connectivity between protons and carbons and further elucidate the structure.

Visualizations

Troubleshooting Workflow

Troubleshooting Workflow for Batch-to-Batch Variability A Batch Fails Specification (Yield, Purity, etc.) B Review Synthesis Records - Raw Material CoA - Process Parameters A->B C Re-analyze Raw Materials (NMR, HPLC, KF) B->C D Re-analyze Failed Batch and Intermediates B->D E Deviation Identified? B->E G Raw Material Issue? C->G F Parameter Deviation? (Temp, Time, etc.) D->F E->F Yes J No Obvious Deviation Investigate Further E->J No F->G No H Implement Corrective Action (e.g., Calibrate Equipment) F->H Yes I Qualify New Supplier or Purify Raw Material G->I Yes G->J No K Design of Experiments (DoE) to Identify Critical Parameters J->K

Caption: A logical workflow for diagnosing the root cause of batch variability.

Hypothetical Synthetic Pathway for this compound

Plausible Synthetic Pathway for this compound cluster_0 Key Steps A Starting Material A (Substituted Phenol) C Coupling Reaction A->C B Starting Material B (Protected Amine) B->C D Oxidative Cyclization C->D E Spirocyclization (CRITICAL STEP) D->E F Deprotection & Purification E->F G This compound F->G

Caption: A plausible multi-step synthesis of this compound.

Contextual Signaling Pathway

Hypothetical Signaling Pathway Modulation receptor Cell Surface Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB transcription_factor Transcription Factor kinaseB->transcription_factor cell_response Cellular Response (e.g., Apoptosis) transcription_factor->cell_response This compound This compound This compound->kinaseB Inhibition

Caption: this compound as a hypothetical inhibitor in a kinase cascade.

References

Technical Support Center: High-Purity Orientalinone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Orientalinone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to aid in achieving high-purity this compound for experimental and developmental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: The general strategy involves a multi-step approach that begins with a crude extraction, followed by fractionation to remove major classes of impurities, and concludes with one or more chromatographic steps to isolate this compound to a high degree of purity. A typical workflow includes:

  • Crude Extraction: Using an alcoholic solvent like methanol (B129727) or ethanol (B145695) to extract a wide range of compounds, including flavonoids, from the plant material.[1]

  • Solvent Partitioning: Fractionating the crude extract by partitioning it between water and a series of immiscible organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate (B1210297), and finally n-butanol) to separate compounds based on their polarity.[1]

  • Initial Chromatographic Cleanup: Using techniques like macroporous resin or Sephadex LH-20 column chromatography to enrich the flavonoid fraction and remove pigments, sugars, and other polar or non-polar impurities.[1][2]

  • High-Resolution Chromatography: Employing high-performance liquid chromatography (HPLC), often in a reverse-phase mode, for the final purification to achieve >95-99% purity.[3]

  • Recrystallization: As a final step, recrystallization can be used to achieve the highest possible purity and obtain a crystalline solid.

Q2: What are the most common challenges encountered when purifying this compound?

A2: Researchers may face several challenges, which are common in the purification of natural products. These include the presence of structurally similar impurities that are difficult to separate, low yields after multiple purification steps, and potential degradation of the target molecule. Specifically for flavonoids like this compound, issues often arise from co-eluting compounds of similar polarity and the thermal instability of the molecule during prolonged heating.

Q3: How can I confirm the purity of my final this compound sample?

A3: Purity is typically assessed using high-performance liquid chromatography (HPLC) coupled with a UV detector, as flavonoids have strong UV absorbance. A single, sharp peak on the chromatogram is indicative of high purity. Further confirmation should be obtained using mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem 1: Low yield of the this compound-containing fraction after solvent partitioning.

  • Possible Cause: The polarity of the partitioning solvents may not be optimal for selectively extracting this compound. Flavonoids can distribute between the ethyl acetate and n-butanol fractions depending on their glycosylation pattern and hydroxylation.

  • Solution: Before large-scale partitioning, perform a small-scale analytical separation. Test the crude extract with various solvents and analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to determine where your target compound is most concentrated. It is often recommended to use solvents like petroleum ether, chloroform, and diethyl ether before partitioning with ethyl acetate and butanol to remove interfering compounds.

Problem 2: The purity of this compound is low (<90%) after the first column chromatography step.

  • Possible Cause 1: The stationary phase (e.g., silica (B1680970) gel, resin) is not providing adequate separation from impurities with similar polarity.

  • Solution 1: If using normal-phase silica, consider switching to a different stationary phase like reverse-phase C18 silica or Sephadex LH-20, which is very effective for flavonoid separation. A combination of macroporous resin and polyamide chromatography has also been shown to significantly enhance purity.

  • Possible Cause 2: The mobile phase (solvent system) is not optimized.

  • Solution 2: Systematically screen different solvent systems. For reverse-phase HPLC, a gradient elution of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724) is typically effective. For normal-phase chromatography, a combination of a non-polar solvent (like hexane (B92381) or chloroform) and a polar solvent (like ethyl acetate or methanol) is used.

Problem 3: this compound appears to be degrading during the purification process.

  • Possible Cause: Flavonoids can be sensitive to high temperatures, prolonged exposure to light, or extreme pH conditions.

  • Solution: Avoid excessive heat during solvent evaporation steps; use a rotary evaporator at a controlled temperature (e.g., <50°C). Protect fractions from direct light by using amber vials or covering glassware with aluminum foil. Ensure that solvents are neutral or slightly acidic, as alkaline conditions can promote degradation.

Problem 4: Co-elution of a persistent impurity with this compound during preparative HPLC.

  • Possible Cause: The impurity has very similar physicochemical properties (polarity, size, hydrophobicity) to this compound under the current chromatographic conditions.

  • Solution: This is a common and difficult challenge in purification. Try modifying the separation conditions to exploit subtle differences between the two molecules.

    • Change the organic modifier: Switch from methanol to acetonitrile (or vice versa) in your reverse-phase system.

    • Alter the pH: Modify the pH of the aqueous mobile phase. A small change can alter the ionization state of one or both compounds, leading to a change in retention time.

    • Try a different column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation selectivity.

Data Presentation: Optimization of Extraction Parameters

The following table summarizes optimized conditions for flavonoid extraction from plant material, which can serve as a starting point for this compound.

ParameterRange InvestigatedOptimal ValueRationale / Notes
Ethanol Concentration 30% - 90%70% - 82%Balances polarity for flavonoid solubility while minimizing extraction of highly polar impurities.
Extraction Temperature 40°C - 100°C70°C - 90°CIncreases molecular motion and solubility, but temperatures above 90°C can cause flavonoid degradation.
Solid-to-Liquid Ratio 1:10 - 1:40 g/mL1:30 - 1:33 g/mLEnsures sufficient solvent to fully extract the material. Higher ratios may dilute the product and extract more impurities.
Extraction Time 0.5 - 2.5 hours1.5 hoursSufficient time for extraction; longer times risk thermal degradation of the target compound.

Experimental Protocols

Protocol 1: Column Chromatography with Sephadex LH-20

This protocol is effective for separating flavonoids from other polyphenols and smaller molecules.

  • Column Packing: Swell the Sephadex LH-20 resin in 100% methanol for at least 3-4 hours. Gently pour the slurry into a glass column, allowing the solvent to drain periodically, until a well-packed bed of the desired height is achieved.

  • Equilibration: Wash the packed column with at least 3-5 column volumes of the mobile phase (typically 100% methanol).

  • Sample Loading: Dissolve the dried, enriched flavonoid fraction in a minimal amount of methanol. Carefully load the sample onto the top of the column bed.

  • Elution: Begin the elution with 100% methanol, maintaining a constant flow rate.

  • Fraction Collection: Collect small fractions (e.g., 5-10 mL). Monitor the fractions by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This is a high-resolution technique for final purification.

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase Preparation: Prepare two solvents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Equilibration: Equilibrate the column with an initial mixture of Mobile Phase A and B (e.g., 90:10 A:B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound fraction in a small volume of the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Elution Gradient: Inject the sample and begin a linear gradient elution. A typical gradient might be from 10% B to 70% B over 40-60 minutes. The exact gradient should be optimized based on analytical HPLC runs.

  • Fraction Collection: Use an automated fraction collector to collect peaks as they elute, guided by UV detection (typically at 254 nm or 280 nm).

  • Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions containing high-purity this compound and remove the solvent under reduced pressure.

Visualizations

Caption: General workflow for the purification of this compound from crude plant extract.

TroubleshootingPurity start_node Purity < 95% after Prep HPLC? decision_node Is there a distinct co-eluting peak? start_node->decision_node Yes solution_node Proceed with Sample Analysis start_node->solution_node No action_broad Issue: Poor Peak Shape / Overloading Action: 1. Reduce sample load on column. 2. Check column health. 3. Add acid (e.g. 0.1% TFA/FA)   to mobile phase. decision_node->action_broad No (Broad Peak) action_sharp Issue: Co-eluting Impurity Action: 1. Change mobile phase   (e.g., MeOH to ACN). 2. Modify mobile phase pH. 3. Try a different column chemistry   (e.g., Phenyl-Hexyl). decision_node->action_sharp Yes (Sharp Peak) action_node action_node

References

Mitigating matrix effects in Orientalinone bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the bioanalysis of Orientalinone?

A1: Based on its classification as a hasubanan (B79425) alkaloid, the main challenges in the bioanalysis of this compound are expected to be:

  • Matrix Effects: Biological matrices such as plasma and urine contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and precision of quantification.

  • Low Concentrations: If pharmacokinetic studies involve low doses of this compound, the resulting concentrations in biological fluids may be very low, requiring a highly sensitive analytical method.

  • Metabolite Interference: this compound may be metabolized in the body, and its metabolites could potentially interfere with the analysis if they are not chromatographically separated.

  • Analyte Stability: The stability of this compound in biological matrices during sample collection, processing, and storage should be thoroughly evaluated to prevent degradation and ensure accurate results.[3]

Q2: Which sample preparation technique is best for this compound analysis in plasma?

A2: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. For alkaloids similar to this compound, the following methods are commonly used:

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for initial method development and high-throughput screening.[4][5] However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent. This can lead to reduced matrix effects.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and concentrating the analyte. It can provide the cleanest extracts and the best sensitivity. Mixed-mode SPE cartridges are often used for the analysis of alkaloids.

Q3: What type of internal standard (IS) should I use for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structurally similar compound (an analogue) that is not present in the sample can be used. However, an analogue IS may not fully compensate for matrix effects.

Q4: Which ionization mode is more suitable for this compound analysis by LC-MS/MS?

A4: Alkaloids, including hasubanan and morphinan (B1239233) alkaloids, are basic compounds and are typically analyzed in positive ion mode using electrospray ionization (ESI). The basic nitrogen atom in the this compound structure is readily protonated, leading to a strong signal in positive ESI.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

Cause Troubleshooting Step
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the analyte. For basic compounds like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.
Column Overload Inject a lower concentration of the standard or dilute the sample to see if the peak shape improves.
Inappropriate Mobile Phase Composition Optimize the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase.
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Issue 2: High Signal Variability (Poor Precision)

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, centrifugation, evaporation). Automation can improve precision.
Significant Matrix Effects This is a common cause of variability. Refer to the "Mitigating Matrix Effects" section below for detailed strategies. The use of a stable isotope-labeled internal standard is highly recommended.
Autosampler Issues Check for air bubbles in the syringe and ensure the injection volume is consistent.
Analyte Instability Evaluate the stability of this compound under different conditions (bench-top, freeze-thaw, long-term storage).
Issue 3: Low Signal Intensity (Poor Sensitivity)

Possible Causes & Solutions:

Cause Troubleshooting Step
Ion Suppression This is a major form of matrix effect. See the "Mitigating Matrix Effects" section for solutions like improving sample cleanup or chromatographic separation.
Suboptimal MS/MS Parameters Optimize MS parameters such as collision energy, cone voltage, and gas flows for this compound and its internal standard.
Inefficient Extraction Recovery Evaluate and optimize the sample preparation method to maximize the recovery of this compound.
Analyte Degradation Investigate potential instability of this compound in the biological matrix or during sample processing.

Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a primary concern in the bioanalysis of alkaloids like this compound. Here are strategies to identify and mitigate them:

1. Assessment of Matrix Effects:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Quantitative Assessment: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

2. Mitigation Strategies:

Strategy Description
Improve Sample Cleanup Move from a simpler method like protein precipitation to a more rigorous one like solid-phase extraction (SPE) to remove more interfering components.
Chromatographic Separation Modify the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient profile.
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for matrix effects as it is affected in the same way as the analyte.
Change Ionization Source While ESI is common for alkaloids, in some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects.

Experimental Protocols (Based on Structurally Similar Alkaloids)

Note: These are generalized protocols and must be optimized and validated for this compound.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of pre-treated plasma (e.g., diluted with 0.1% formic acid in water).

  • Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 0.1% formic acid in water, followed by a weak organic solvent) to remove interferences.

  • Elute this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary (Hypothetical for this compound, based on similar alkaloids)

The following table presents hypothetical data for different sample preparation methods, illustrating how to present such data. Actual values must be determined experimentally for this compound.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery (%) 85 - 9575 - 90> 90
Matrix Effect (%) 60 - 8080 - 95> 95
Process Efficiency (%) 51 - 7660 - 85.5> 85.5
Precision (%RSD) < 15< 10< 5
Sensitivity (LLOQ) ModerateGoodExcellent
Throughput HighModerateLow to Moderate

Recovery, Matrix Effect, and Process Efficiency are typically calculated as follows:

  • Extraction Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

  • Process Efficiency (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results or Low Signal check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable check_is->is_ok Yes is_not_ok IS Response Variable check_is->is_not_ok No evaluate_me Evaluate Matrix Effects (ME) is_ok->evaluate_me troubleshoot_is Troubleshoot IS (e.g., stability, concentration) is_not_ok->troubleshoot_is troubleshoot_is->check_is me_present ME Present evaluate_me->me_present Yes me_absent ME Absent evaluate_me->me_absent No mitigate_me Mitigate ME: - Improve Sample Cleanup - Optimize Chromatography - Dilute Sample me_present->mitigate_me check_recovery Check Extraction Recovery me_absent->check_recovery mitigate_me->evaluate_me recovery_ok Recovery Good check_recovery->recovery_ok Yes recovery_low Recovery Low check_recovery->recovery_low No final_check Re-validate Method recovery_ok->final_check optimize_extraction Optimize Extraction Method recovery_low->optimize_extraction optimize_extraction->check_recovery SamplePrepWorkflow start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

A Comparative Guide to the Anticancer Activities of Oridonin and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of Oridonin (B1677485), a natural diterpenoid, and Paclitaxel (B517696), a widely used chemotherapeutic agent. The information presented is based on a comprehensive review of preclinical studies and is intended to inform research and drug development efforts in oncology.

Introduction

Oridonin, a bioactive compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anticancer effects across a variety of cancer types.[1] Paclitaxel, originally derived from the Pacific yew tree, is a cornerstone of many chemotherapy regimens, known for its potent antineoplastic activity.[2][3] Both compounds induce cell cycle arrest and apoptosis in cancer cells, but through distinct molecular mechanisms.[4] This guide will compare their cytotoxic activity, mechanistic pathways, and the experimental protocols used to evaluate their efficacy.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Oridonin and Paclitaxel in various cancer cell lines as reported in the literature. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell line passage number, drug exposure time, and the specific viability assay used.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HepG2Hepatocellular Carcinoma38.8624
HepG2Hepatocellular Carcinoma24.9048
MCF-7Breast Cancer78.348
MCF-7Breast Cancer31.6272
PC3Prostate Cancer~2024
DU145Prostate Cancer>2024
HGC27Gastric Cancer14.6124
HGC27Gastric Cancer9.26648
HGC27Gastric Cancer7.41272
AGSGastric Cancer5.99524
AGSGastric Cancer2.62748
AGSGastric Cancer1.93172
MGC803Gastric Cancer15.4524
MGC803Gastric Cancer11.0648
MGC803Gastric Cancer8.80972
TE-8Esophageal Squamous Cell Carcinoma3.0072
TE-2Esophageal Squamous Cell Carcinoma6.8672

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
MGC 803Gastric CancerVaries with co-treatment24
EC109/TaxolEsophageal Cancer (Paclitaxel-resistant)VariesNot Specified
EC109Esophageal CancerVariesNot Specified

Note: Specific IC50 values for Paclitaxel in the provided search results were often in the context of combination therapies or resistance models, making a direct comparison challenging. Paclitaxel's potency is generally in the nanomolar range.[10]

Mechanisms of Action: A Comparative Overview

Both Oridonin and Paclitaxel induce cancer cell death primarily through the induction of cell cycle arrest and apoptosis. However, their molecular targets and the signaling pathways they modulate are distinct.

Cell Cycle Arrest

Oridonin primarily induces G2/M phase cell cycle arrest in many cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC3 and DU145) cells.[5][6][7] This is often mediated by the upregulation of p53 and p21 and the downregulation of cyclin-dependent kinase 1 (CDK1).[7] In some gastric cancer cells, Oridonin has been shown to increase the proportion of cells in the G0/G1 phase.[8]

Paclitaxel is a well-known mitotic inhibitor that arrests cells in the G2/M phase of the cell cycle.[3][11] It achieves this by binding to β-tubulin, a subunit of microtubules, which stabilizes the microtubule structure and prevents the dynamic instability required for mitotic spindle formation and chromosome segregation.[3] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[11]

Induction of Apoptosis

Oridonin induces apoptosis through multiple signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can in turn activate various downstream pathways.[12] In many cancer cells, Oridonin-induced apoptosis is mediated by the activation of the MAPK (mitogen-activated protein kinase) and p53 signaling pathways.[6] It can also inactivate the PI3K/Akt survival pathway, leading to the suppression of cell proliferation and the induction of caspase-mediated apoptosis.[7] The intrinsic mitochondrial pathway is often implicated, with Oridonin modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases-9 and -3.[7][13]

Paclitaxel -induced apoptosis is a consequence of prolonged mitotic arrest.[3] The inability of the cell to complete mitosis triggers the intrinsic apoptotic pathway.[14] Paclitaxel can also induce apoptosis through pathways independent of mitotic arrest, involving the activation of signaling molecules like c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK).[15][16] Furthermore, Paclitaxel has been shown to suppress the PI3K/Akt signaling pathway and activate the MAPK pathway in some cancer cells.[14][17]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer activity of Oridonin and Paclitaxel.

Oridonin_Signaling_Pathway Oridonin Oridonin ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) Oridonin->PI3K_Akt MAPK MAPK Pathway (JNK, p38 Activation) ROS->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis | p53 ↑ p53 MAPK->p53 Bcl2_family Modulation of Bcl-2 family proteins (↑Bax, ↓Bcl-2) p53->Bcl2_family p21 ↑ p21 p53->p21 Caspase9 ↑ Cleaved Caspase-9 Bcl2_family->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CellCycleArrest->Apoptosis CDK1 ↓ CDK1 p21->CDK1 | CDK1->CellCycleArrest | Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules JNK_SAPK JNK/SAPK Pathway Activation Paclitaxel->JNK_SAPK PI3K_Akt_Inhibition PI3K/Akt Pathway (Inhibition) Paclitaxel->PI3K_Akt_Inhibition MAPK_Activation MAPK Pathway Activation Paclitaxel->MAPK_Activation MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC MitoticArrest G2/M Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis triggers JNK_SAPK->Apoptosis PI3K_Akt_Inhibition->Apoptosis | MAPK_Activation->Apoptosis Experimental_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Compound Treatment (Oridonin vs. Paclitaxel) Start->CellCulture CellViability Cell Viability Assay (e.g., MTT, SRB) CellCulture->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) CellCulture->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., Propidium Iodide Staining) CellCulture->CellCycleAssay WesternBlot Western Blot Analysis (for key signaling proteins) CellCulture->WesternBlot IC50 Determine IC50 Values CellViability->IC50 DataAnalysis Data Analysis and Comparison IC50->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Orientalinone vs. Quercetin: A Comparative Antioxidant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural flavonoids, both orientalinone and quercetin (B1663063) have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a comparative analysis of their antioxidant capacities, drawing upon available experimental data to offer a resource for researchers, scientists, and professionals in drug development. While quercetin is one of the most extensively studied flavonoids, data on this compound is less abundant. This comparison leverages available research on orientin (B1677486), a closely related luteolin (B72000) glycoside, to infer the potential activities of this compound.

Quantitative Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its ability to scavenge free radicals, a process commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 (µg/mL)IC50 (µmol/L)Reference
Quercetin DPPH1.843.07[1][2]
ABTS0.82433.64[1][2]
Orientin DPPH--
ABTS--

Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for quercetin and provides a placeholder for orientin to highlight the need for further direct comparative studies. One study noted that the IC50 of a subfraction containing orientin was twice that of quercetin, suggesting lower activity, but did not provide a specific value for the pure compound.[3]

Mechanistic Insights into Antioxidant Action

The antioxidant effects of flavonoids like quercetin and this compound are exerted through various mechanisms, including direct free radical scavenging and modulation of endogenous antioxidant defense systems.

Quercetin is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant capacity is attributed to the presence of two pharmacophores within its molecular structure that are optimal for free radical scavenging. Beyond direct scavenging, quercetin can enhance the body's antioxidant defenses by regulating the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. It achieves this by activating signaling pathways such as the Nrf2-ARE pathway. Quercetin has also been shown to modulate the activity of various enzymes involved in oxidative stress and to influence signaling pathways like MAPK and AMPK.

This compound , and by extension orientin, is also recognized for its antioxidant activities. Studies on orientin suggest that it can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase. This helps to reduce the levels of harmful free radicals and protect cells from oxidative damage. Like quercetin, orientin's antioxidant effects are linked to its ability to donate hydrogen atoms, thereby neutralizing free radicals. Density functional theory (DFT) studies have supported the free radical scavenging capabilities of orientin.

Signaling Pathways in Antioxidant Defense

The antioxidant activities of both quercetin and this compound are mediated through complex signaling pathways within the cell.

Quercetin's Antioxidant Signaling

Quercetin is known to influence multiple signaling pathways to exert its antioxidant effects. A key pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, quercetin can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and detoxifying enzymes.

Quercetin_Signaling cluster_nucleus Nucleus Quercetin Quercetin Nrf2_Keap1 Nrf2-Keap1 Complex Quercetin->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus Nrf2 ARE_in_nucleus ARE Nrf2_in_nucleus->ARE_in_nucleus binds to ARE_in_nucleus->Antioxidant_Enzymes activates transcription

Caption: Quercetin's activation of the Nrf2-ARE antioxidant pathway.

Orientin's Putative Antioxidant Signaling

While the specific signaling pathways for this compound are not as well-characterized, research on orientin suggests it also upregulates endogenous antioxidant enzymes. This is likely mediated through pathways that sense and respond to oxidative stress, leading to increased expression of enzymes like SOD and catalase.

Orientin_Signaling Orientin Orientin Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Orientin->Antioxidant_Enzymes upregulates Free_Radicals Free Radicals Cellular_Damage Cellular Damage Free_Radicals->Cellular_Damage causes Neutralization Neutralization Antioxidant_Enzymes->Free_Radicals scavenge

Caption: Orientin's role in upregulating endogenous antioxidant enzymes.

Experimental Protocols

The assessment of antioxidant activity relies on standardized in vitro chemical assays. Below are the methodologies for two commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Workflow:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction mixture: The test compound (this compound or quercetin) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically, typically around 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Add_Sample Add Test Compound (Varying Concentrations) Prepare_DPPH->Add_Sample Incubate Incubate in Dark (e.g., 30 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance (~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End ABTS_Workflow Start Start Generate_ABTS_Radical Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Start->Generate_ABTS_Radical Adjust_Absorbance Adjust ABTS Solution Absorbance to ~0.70 at 734 nm Generate_ABTS_Radical->Adjust_Absorbance Add_Sample Add Test Compound Adjust_Absorbance->Add_Sample Incubate Incubate (e.g., 6 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Unveiling the In Vivo Anti-inflammatory Potential of Orientalinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Orientalinone (also referred to as Orientin in much of the scientific literature) against established anti-inflammatory agents. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document serves as a valuable resource for evaluating the therapeutic potential of this promising flavonoid.

Comparative Analysis of Anti-inflammatory Efficacy

To contextualize the anti-inflammatory properties of this compound, its performance in two standard in vivo models of inflammation is compared with that of a corticosteroid (Dexamethasone), a non-steroidal anti-inflammatory drug (NSAID, Indomethacin), and another well-studied flavonoid (Quercetin).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics the systemic inflammatory response characteristic of bacterial infections. The efficacy of the tested compounds is evaluated by their ability to reduce the serum levels of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

CompoundDosageAnimal ModelTNF-α ReductionIL-6 ReductionIL-1β ReductionReference
This compound 1 mg/kgMice (CCl4-induced liver inflammation)Significant reductionSignificant reductionSignificant reduction[1]
Dexamethasone 5 mg/kgMice~67% (from ~409 pg/mL to ~134 pg/mL)~76% (from ~91 ng/mL to ~22 ng/mL)Not specified[2]
Quercetin Not specifiedMice (LPS-induced neuroinflammation)Statistically significant reductionStatistically significant reductionStatistically significant reduction[3]
Carrageenan-Induced Paw Edema Model

This widely-used model assesses the acute inflammatory response, characterized by localized edema (swelling). The effectiveness of anti-inflammatory agents is measured by the reduction in paw volume or thickness.

CompoundDosageAnimal ModelPaw Edema ReductionReference
Isoorientin (Isomer) 10 mg/kgMiceSignificant reduction in paw thickness[4]
Isoorientin (Isomer) 20 mg/kgMiceMore pronounced reduction in paw thickness
Indomethacin 5 mg/kgRatsSignificant inhibition of paw edema
Indomethacin 10 mg/kgMice~31.7% inhibition of paw edema
Celecoxib 20 mg/kgMiceSignificant reduction in paw thickness

Note: Data for Isoorientin, a structural isomer of this compound, is presented here as a proxy due to the availability of specific quantitative data in the carrageenan-induced paw edema model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To induce a systemic inflammatory response to evaluate the efficacy of anti-inflammatory compounds.

Procedure:

  • Animal Model: Male BALB/c or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compound (e.g., this compound) or vehicle control is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at a predetermined time before LPS challenge.

  • Inflammation Induction: A solution of LPS from Escherichia coli is injected intraperitoneally. A common dosage is 5-10 mg/kg body weight.

  • Monitoring and Sample Collection: Animals are monitored for clinical signs of inflammation. At specific time points (e.g., 2, 6, 24 hours) post-LPS injection, blood samples are collected via cardiac puncture or retro-orbital bleeding for serum separation.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Mice

Objective: To induce acute localized inflammation and edema to assess the efficacy of anti-inflammatory agents.

Procedure:

  • Animal Model: Male ICR or Swiss albino mice are frequently used.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each mouse is measured using a plethysmometer or a digital caliper.

  • Compound Administration: The test compound (e.g., this compound), a positive control (e.g., Indomethacin), or a vehicle is administered, usually intraperitoneally or orally, 30 to 60 minutes before the carrageenan injection.

  • Inflammation Induction: A 1% solution of lambda-carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

  • Edema Measurement: The paw volume or thickness is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

Visualizing the Mechanisms of Action

To better understand the biological processes involved in this compound's anti-inflammatory effects, the following diagrams illustrate the experimental workflow and the key signaling pathways targeted by this flavonoid.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping of Animals (Control, Vehicle, this compound, Comparator) acclimatization->grouping compound_admin Compound Administration grouping->compound_admin inflammation_induction Induction of Inflammation (LPS or Carrageenan) compound_admin->inflammation_induction measurement Measurement of Inflammatory Markers (Paw Edema / Serum Cytokines) inflammation_induction->measurement data_analysis Data Analysis and Comparison measurement->data_analysis

In Vivo Anti-inflammatory Experimental Workflow

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS / Carrageenan MAPKKK MAPKKK LPS->MAPKKK IKK IKK LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) AP1->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits translocation

This compound's Inhibition of Inflammatory Pathways

References

Synergistic Antitumor Effects of Orientalinone Analogs in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more effective cancer therapeutics, combination therapies that leverage synergistic interactions between compounds are of paramount interest. This guide provides a comparative analysis of the synergistic effects of Orientin, a flavonoid structurally related to Orientalinone, with two distinct compounds: the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and the natural polyphenol Curcumin. This analysis is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel combination cancer therapies.

Orientin and Celecoxib: A Synergistic Approach to Inhibit Lung Cancer Cell Proliferation

Recent studies have demonstrated a significant synergistic effect when combining Orientin with Celecoxib in the context of non-small cell lung cancer. This combination has been shown to be more effective at inducing apoptosis and inhibiting cell migration and invasion than either compound administered alone.

Quantitative Assessment of Synergy

The synergistic activity of the Orientin and Celecoxib combination was evaluated in A549 non-small cell lung cancer cells. The combination treatment resulted in a significant increase in apoptosis compared to individual treatments.

Table 1: Apoptosis Induction in A549 Cells Treated with Orientin and Celecoxib

TreatmentFold Increase in Apoptosis (vs. Control)Percentage of Apoptotic Cells
Control1.0-
Orientin (OT)3.222.1%[1]
Celecoxib (CLX)1.40.6%[1]
Orientin + Celecoxib (OT-CLX) 3.6 44.2% [1]

Data sourced from a study on A549 non-small lung cancer cell lines.[1]

Mechanism of Synergistic Action

The synergistic effect of the Orientin and Celecoxib combination is attributed to the multi-targeted regulation of key signaling pathways involved in inflammation and cancer progression. The combination treatment leads to the downregulation of pro-survival proteins and the activation of pro-apoptotic pathways.[1][2]

cluster_0 Synergistic Inhibition Orientin Orientin COX2 COX-2 Orientin->COX2 Inhibits BCL2 BCL-2 Orientin->BCL2 Downregulates iNOS iNOS Orientin->iNOS Downregulates Apoptosis Apoptosis Orientin->Apoptosis Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->Apoptosis PGE2 PGE-2 COX2->PGE2 Produces Proliferation Cell Proliferation & Invasion PGE2->Proliferation Promotes BCL2->Apoptosis Inhibits iNOS->Proliferation Promotes cluster_1 Synergistic Action Luteolin Luteolin Notch1 Notch1 Signaling Luteolin->Notch1 Inhibits TGFb TGF-β Signaling Luteolin->TGFb Inhibits IFN Type I IFN Signaling Luteolin->IFN Activates Proliferation Cell Proliferation Luteolin->Proliferation Metastasis Metastasis Luteolin->Metastasis Apoptosis Apoptosis Luteolin->Apoptosis Curcumin Curcumin Curcumin->Notch1 Inhibits Curcumin->TGFb Inhibits Curcumin->IFN Activates Curcumin->Proliferation Curcumin->Metastasis Curcumin->Apoptosis Notch1->Proliferation Promotes TGFb->Metastasis Promotes IFN->Apoptosis Induces Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

References

Benchmarking Orientalinone's Safety Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Promising Flavonoid Against Established Non-Steroidal Anti-Inflammatory Drugs

In the quest for safer and more effective therapeutic agents, the natural flavonoid Orientin has emerged as a compound of significant interest. Possessing a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, Orientin presents a potential alternative to existing medications. This guide provides a comprehensive comparison of the safety profile of Orientin against three widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of Orientin's therapeutic potential.

Executive Summary

This comparative guide benchmarks the safety and mechanistic profiles of the flavonoid Orientin against the established NSAIDs Ibuprofen, Diclofenac, and Celecoxib. While "Orientalinone" did not yield sufficient data for analysis, the closely related and well-researched compound Orientin is presented as a viable subject for this comparative study. The available data suggests that Orientin exhibits a favorable safety profile with a multi-faceted mechanism of action that extends beyond the cyclooxygenase (COX) inhibition characteristic of NSAIDs.

Quantitative Safety Profile Comparison

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)Reference
Orientin A549 (Lung Carcinoma)CCK-821.2[1]
MDA-MB-231 (Breast Cancer)CCK-828.9[1]
HCT-116 (Colon Carcinoma)CCK-859.1[1]
HepG2 (Hepatocellular Carcinoma)CCK-8>50[2]
Huh7 (Hepatocellular Carcinoma)CCK-8>50[2]
Ibuprofen --Data not readily available in comparable format-
Diclofenac --Data not readily available in comparable format-
Celecoxib --Data not readily available in comparable format-

Table 2: General Safety Profile

CompoundPrimary Mechanism of ActionCommon Adverse EffectsSerious Adverse EffectsGenotoxicity/Carcinogenicity
Orientin Modulation of NF-κB, Nrf2, and MAPK signaling pathwaysNot well-documented in humansNot well-documented in humansNot classified as genotoxic or carcinogenic
Ibuprofen Non-selective COX-1 and COX-2 inhibitorHeartburn, nausea, indigestion, abdominal painGastrointestinal bleeding, kidney failure, heart attack, strokeNot generally considered carcinogenic
Diclofenac Primarily a non-selective COX-1 and COX-2 inhibitor; other potential mechanismsGastrointestinal upsetIncreased risk of cardiovascular events (MI, stroke), gastrointestinal bleeding/ulcerationNot generally considered carcinogenic
Celecoxib Selective COX-2 inhibitorDyspepsia, diarrhea, abdominal pain, nausea, vomitingGI bleeding/perforation/ulcer, MI, stroke, thromboembolismNot generally considered carcinogenic

Experimental Protocols

Detailed methodologies for key experiments cited in the safety and efficacy evaluation of Orientin and comparator drugs are provided below.

In Vitro Cytotoxicity Assay (Cell Counting Kit-8)

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of Orientin on various cancer cell lines.

  • Cell Lines and Culture: Human cancer cell lines (A549, MDA-MB-231, HCT-116) and normal fibroblast cell lines (NIH-3T3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Orientin (e.g., 6.25 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Measurement of Cell Viability: After the treatment period, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours. The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control (untreated) cells. The IC50 value was determined from the dose-response curve.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used animal model is employed to evaluate the anti-inflammatory effects of compounds.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals.

  • Treatment: The test compound (e.g., Orientin) or a reference drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, at a specified time before or after the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Mechanism of Action and Signaling Pathways

The therapeutic effects of Orientin and the comparator NSAIDs are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Orientin's Multi-Targeted Signaling Pathway

Orientin_Pathway cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Orientin Orientin NFkB NF-κB Pathway Orientin->NFkB Inhibits Nrf2 Nrf2 Pathway Orientin->Nrf2 Activates MAPK MAPK Pathway Orientin->MAPK Modulates Anti_inflammatory Anti-inflammatory Effects Antioxidant Antioxidant Response Neuroprotection Neuroprotection NFkB->Anti_inflammatory Leads to Nrf2->Antioxidant Leads to MAPK->Neuroprotection Contributes to

NSAIDs' COX Inhibition Pathway

NSAID_Pathway cluster_cox_enzymes Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Ibuprofen Diclofenac (Non-selective) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits

Experimental Workflow for In Vitro Cytotoxicity

Cytotoxicity_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with varying concentrations of Orientin step1->step2 step3 Incubate for 24/48/72 hours step2->step3 step4 Add CCK-8 solution step3->step4 step5 Incubate for 1-4 hours step4->step5 step6 Measure absorbance at 450 nm step5->step6 step7 Calculate cell viability and determine IC50 step6->step7 end End step7->end

Conclusion

The available evidence suggests that Orientin possesses a favorable safety profile, particularly concerning its lack of genotoxicity and its multi-targeted mechanism of action which differs from the direct COX inhibition of NSAIDs. Its anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways like NF-κB and Nrf2, indicate a therapeutic potential that warrants further investigation.

While direct in vivo toxicity comparisons with NSAIDs are limited by the lack of publicly available LD50 data for Orientin, the in vitro cytotoxicity data provides a valuable preliminary assessment. Further preclinical and clinical studies are essential to fully elucidate the safety and efficacy of Orientin in humans and to establish its potential as a viable therapeutic alternative to existing anti-inflammatory drugs. This guide serves as a foundational resource for researchers to design future studies aimed at comprehensively characterizing the safety and therapeutic utility of this promising natural compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Orientalinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle Orientalinone with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is the first step towards safe and compliant disposal. Follow these procedures for collecting waste this compound:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The label should prominently display "Hazardous Waste," "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Solid Waste:

    • Place any solid this compound, contaminated spatulas, weigh boats, or filter paper directly into the designated solid waste container.

    • Contaminated disposables such as gloves and bench paper should also be collected in a separate, labeled bag for hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid waste container.

    • Avoid mixing with other incompatible waste streams.

    • Keep the container securely sealed when not in use.

  • Empty Containers:

    • Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

    • The rinsate must be collected and treated as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.[1]

III. Disposal Procedures

The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company. In-lab treatment of chemical waste is generally discouraged unless specifically permitted and outlined by institutional and local regulations.[2]

Step 1: Waste Accumulation

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3]

  • Ensure the SAA is secure, well-ventilated, and away from general laboratory traffic.

Step 2: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Provide them with an accurate inventory of the waste, including the chemical name and quantity.

Step 3: Documentation

  • Maintain a detailed log of all this compound waste generated, including the date, quantity, and disposal date. This is crucial for regulatory compliance.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

As no specific experimental data for this compound disposal was found, the following table provides a general framework for the type of quantitative information that would be relevant for the disposal of a laboratory chemical.

ParameterGuidelineSource
Waste Container Size Dependent on the scale of work, typically ranging from 1 L to 20 L for liquid waste.General Laboratory Practice
Maximum Accumulation Time Varies by jurisdiction; often 90-180 days in a central accumulation area. Up to 1 year in an SAA.[3]Institutional and Regulatory Guidelines
pH for Aqueous Waste Neutral pH (6-8) is often required before collection.EHS Guidelines

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

cluster_0 Laboratory Operations cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Generation of this compound Waste (Solid & Liquid) B Segregate into Labeled Hazardous Waste Containers (Solid & Liquid) A->B C Triple-Rinse Contaminated Glassware A->C E Store in Designated Satellite Accumulation Area (SAA) B->E D Collect Rinsate as Hazardous Liquid Waste C->D D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G

References

Navigating the Unknown: A Safety and Handling Guide for Orientalinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel compounds, establishing robust safety protocols is paramount, especially when detailed public safety data is unavailable. This guide provides essential, immediate safety and logistical information for handling Orientalinone, a compound for which a specific Safety Data Sheet (SDS) is not readily accessible. The following procedures are based on established best practices for managing uncharacterized substances and are designed to ensure the safety of laboratory personnel and the integrity of research.

When handling a novel or uncharacterized compound like this compound, it is crucial to treat it as potentially hazardous until sufficient data is gathered to determine its toxicological and physical properties. This precautionary approach minimizes risk and ensures a safe laboratory environment.

Essential Safety and Handling Plan

1. Personal Protective Equipment (PPE):

Due to the unknown nature of this compound's specific hazards, a comprehensive PPE strategy is required. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Primary: Disposable nitrile or neoprene gloves, lab coat, and ANSI Z87.1-compliant safety glasses. - Secondary (if dust is generated): A face shield and use of a chemical fume hood or a balance enclosure are strongly recommended.
Solution Preparation and Handling - Primary: Disposable nitrile or neoprene gloves, lab coat, and safety goggles to protect against splashes. - Secondary: A face shield should be worn in addition to safety goggles if there is a significant splash hazard. All work should be conducted within a certified chemical fume hood.
Cell Culture and In Vitro Assays - Primary: Disposable nitrile gloves, lab coat, and safety glasses. Work should be performed in a biological safety cabinet (BSC) to maintain sterility and provide an additional layer of containment.
Animal Handling (if applicable) - Primary: Double gloving (nitrile or neoprene), a solid-front lab coat or disposable gown, safety glasses, and a surgical mask. - Secondary: If aerosolization is possible, a fit-tested N95 respirator or higher level of respiratory protection is recommended.

2. Engineering Controls:

  • Chemical Fume Hood: All procedures that may generate dust or aerosols of this compound, including weighing, dissolving, and transferring solutions, must be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the potential for accumulation of airborne contaminants.

  • Safety Shower and Eyewash Station: Know the location of and ensure unobstructed access to a safety shower and eyewash station.

3. Decontamination and Spill Response:

  • Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable decontamination solution will depend on the chemical properties of this compound. In the absence of specific data, a general-purpose laboratory disinfectant followed by a rinse with 70% ethanol (B145695) can be used for non-porous surfaces.

  • Spill Response: In the event of a spill, evacuate the immediate area and prevent others from entering. For a small spill, trained personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., chemical spill pillows or pads). The contaminated absorbent must be disposed of as hazardous waste. For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.

Operational and Disposal Plan

1. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • The label should include the compound name, CAS number (1110709-85-7), date received/synthesized, and any known hazard warnings (e.g., "Caution: Substance of Unknown Toxicity").

  • Store in a cool, dry, and well-ventilated area away from incompatible materials. If the compound's reactivity is unknown, it is prudent to store it separately from strong acids, bases, and oxidizing agents.

2. Waste Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a dedicated, labeled hazardous waste bag within a sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Contact your institution's EHS office for specific guidance on hazardous waste pickup and disposal procedures.[1] Do not dispose of this compound or its waste down the drain or in the regular trash.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound is not publicly available, a comprehensive quantitative data summary cannot be provided. The following table outlines the critical data points that should be determined or obtained for any new chemical compound before extensive use. Researchers are strongly encouraged to seek analytical services or consult with a qualified chemist to characterize novel substances.

PropertyValueSource/Method
Molecular Formula C₁₉H₂₁NO₄PubChem
Molecular Weight 327.4 g/mol PubChem
Appearance To be determinedVisual Inspection
Melting Point To be determinedExperimental Measurement
Boiling Point To be determinedExperimental Measurement
Solubility To be determinedExperimental Measurement
Acute Toxicity (e.g., LD₅₀) Not availableToxicological Studies
Chronic Toxicity Not availableToxicological Studies
Mutagenicity/Carcinogenicity Not availableToxicological Studies
GHS Hazard Classifications Not availableHazard Assessment

Experimental Workflow for a Novel Compound

The following diagram illustrates a generalized workflow for the initial handling and characterization of a novel compound like this compound. This procedural flow ensures that safety is prioritized at each step of the research process.

experimental_workflow Experimental Workflow for a Novel Compound A Compound Acquisition (Synthesis or Purchase) B Initial Hazard Assessment (Review available data, analogs) A->B C Establish Engineering Controls (Fume Hood, Ventilation) B->C D Define PPE Requirements (Gloves, Eyewear, Lab Coat) B->D E Small-Scale Solubility and Stability Testing C->E D->E F Analytical Characterization (NMR, MS, HPLC) E->F J Waste Segregation and Disposal (Contact EHS) E->J G In Vitro Bioactivity Screening (Small-scale) F->G H Data Analysis and Further Hazard Refinement G->H G->J I Scale-up and Advanced Studies H->I I->J

Caption: A logical workflow for the safe handling and initial study of a novel chemical compound.

Logical Relationship for Safe Disposal

The proper disposal of a novel compound like this compound is contingent on a series of decisions based on available information and institutional protocols. The following diagram outlines the logical steps for determining the correct disposal pathway.

disposal_plan Disposal Plan for a Novel Compound A Generation of This compound Waste B Is the waste contaminated with other hazardous materials? A->B C Segregate into a dedicated 'this compound Waste' container B->C No D Segregate into the appropriate 'Mixed Hazardous Waste' container B->D Yes E Label container with: - 'Hazardous Waste' - Compound Name & CAS - Accumulation Start Date - PI Name and Lab C->E D->E F Store in a designated satellite accumulation area E->F G Request waste pickup from Environmental Health & Safety F->G H Proper Disposal by Certified Vendor G->H

Caption: A decision-making diagram for the safe and compliant disposal of waste containing a novel compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.